IRL 1038
Description
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Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKRDJJNWJFOP-PJLZVMSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H92N14O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRL-1038
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of IRL-1038's pharmacological profile. This guide includes a summary of its binding affinity, in vitro functional activity, and the experimental methodologies used for its characterization.
Introduction
Endothelin (ET) peptides are potent vasoactive agents that exert their effects through two main receptor subtypes: ETA and ETB. The ETB receptor, in particular, plays a complex role in vascular tone regulation, mediating both vasodilation and vasoconstriction. IRL-1038 has been identified as a selective antagonist for the ETB receptor, making it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.
Core Mechanism of Action: Selective ETB Receptor Antagonism
The primary mechanism of action of IRL-1038 is its competitive antagonism of the endothelin B (ETB) receptor.[1][2] It binds to the ETB receptor with high affinity, thereby preventing the binding of endogenous endothelin peptides (e.g., ET-1, ET-3) and inhibiting their downstream signaling effects.
Molecular Interaction
IRL-1038, chemically identified as [Cys11-Cys15]-ET-1(11-21), is a peptide fragment of endothelin-1.[1] Its structure allows it to selectively bind to the ETB receptor over the ETA receptor.
Quantitative Pharmacological Data
The selectivity of IRL-1038 for the ETB receptor is demonstrated by a significant difference in its binding affinities for the two endothelin receptor subtypes.
| Parameter | ETB Receptor | ETA Receptor | Source |
| Binding Affinity (Ki) | 6-11 nM | 0.4-0.7 µM | [1] |
This table clearly illustrates the higher affinity of IRL-1038 for the ETB receptor, with Ki values in the nanomolar range, compared to the micromolar affinity for the ETA receptor.
Signaling Pathway of IRL-1038 Action
The following diagram illustrates the signaling pathway affected by IRL-1038. Under normal physiological conditions, endothelin binding to the ETB receptor on endothelial cells stimulates the release of nitric oxide (NO) and prostacyclin, leading to vasodilation. IRL-1038 blocks this interaction, thereby inhibiting endothelium-dependent vasodilation.
Experimental Protocols
The pharmacological profile of IRL-1038 has been characterized through various in vitro experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of IRL-1038 for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from tissues expressing either ETA or ETB receptors (e.g., rat aorta for ETA, guinea pig ileum for ETB).
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Radioligand: A radiolabeled endothelin, such as [125I]ET-1, was used as the ligand.
-
Competition Binding: The prepared membranes were incubated with the radioligand in the presence of increasing concentrations of unlabeled IRL-1038.
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Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a gamma counter.
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Data Analysis: The concentration of IRL-1038 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Contraction Assays)
Objective: To assess the antagonist activity of IRL-1038 at the ETB receptor.
Methodology:
-
Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum or trachea (expressing ETB receptors) and rat aorta (expressing ETA receptors), were isolated and mounted in organ baths.
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Stimulation: The tissues were stimulated with an ETB receptor agonist (e.g., ET-3) to induce contraction.
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Antagonism: The ability of IRL-1038 to inhibit the agonist-induced contraction was measured by pre-incubating the tissues with IRL-1038 before adding the agonist.
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Data Analysis: Dose-response curves were generated to determine the potency of IRL-1038 as an antagonist. The results demonstrated that 3 µM IRL-1038 antagonized ETB receptor-mediated contraction without affecting ETA receptor-mediated contraction.
Endothelium-Dependent Vascular Relaxation Studies
Objective: To evaluate the effect of IRL-1038 on endothelin-induced, endothelium-dependent vasodilation.
Methodology:
-
Tissue Preparation: Rat aortic rings with intact endothelium were pre-contracted with norepinephrine.
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Induction of Relaxation: Endothelins (ET-1 or ET-3) were added to induce endothelium-dependent relaxation.
-
Antagonism: The effect of IRL-1038 on this relaxation was assessed by pre-incubating the aortic rings with IRL-1038.
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Results: IRL-1038 was found to inhibit the endothelium-dependent relaxation induced by endothelins, suggesting it is an antagonist of the ETB receptor responsible for the release of relaxing factors from the vascular endothelium.
Summary of Biological Activity
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ETB Receptor Antagonist: IRL-1038 is a selective antagonist of the ETB endothelin receptor.
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In Vitro Effects: It has been shown to antagonize ETB receptor-mediated contraction in smooth muscle tissues and inhibit endothelium-dependent vascular relaxation induced by endothelins.
-
Selectivity: IRL-1038 displays significantly higher affinity for the ETB receptor compared to the ETA receptor.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C68H92N14O15S2 | |
| Molecular Weight | 1410 g/mol | |
| Amino Acid Sequence | CVYFCHLDIIW | |
| Modifications | Disulfide bridge between Cys-1 and Cys-5 | |
| CAS Number | 144602-02-8 |
Conclusion
IRL-1038 is a well-characterized, potent, and selective ETB receptor antagonist. Its high affinity and selectivity for the ETB receptor make it an invaluable research tool for investigating the diverse physiological and pathophysiological roles of the ETB receptor system. The data presented in this guide provide a comprehensive overview of its mechanism of action and pharmacological properties, which can aid in the design of future preclinical and potentially clinical studies.
References
In-Depth Technical Guide: IRL-1038, a Selective Endothelin B (ETB) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL-1038 is a potent and highly selective antagonist of the endothelin B (ETB) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), is a critical regulator of vascular tone, cell proliferation, and hormone production. While the ETA receptor is primarily associated with vasoconstriction, the ETB receptor exhibits a more complex and multifaceted role, including vasodilation via the release of nitric oxide and prostacyacyclin from endothelial cells, as well as vasoconstriction in vascular smooth muscle cells. The selective blockade of the ETB receptor by IRL-1038 allows for the precise investigation of its functions, offering therapeutic potential in various cardiovascular and other diseases. This document provides a comprehensive technical overview of IRL-1038, including its chemical properties, binding characteristics, experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
IRL-1038 is a modified fragment of endothelin-1. Its chemical structure and properties are summarized below.
| Property | Value |
| Sequence | Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp (Disulfide bridge: Cys1-Cys5) |
| Molecular Formula | C68H92N14O15S2 |
| Molecular Weight | 1410.66 g/mol |
| CAS Number | 144602-02-8 |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile |
| Storage | Desiccate at -20°C |
Pharmacology
Mechanism of Action
IRL-1038 acts as a competitive antagonist at the ETB receptor. By binding to the receptor, it prevents the endogenous endothelin peptides from activating the downstream signaling cascades. This selective inhibition allows for the functional dissection of ETB receptor-mediated effects from those mediated by the ETA receptor.
Binding Affinity and Selectivity
The defining characteristic of IRL-1038 is its high affinity and selectivity for the ETB receptor over the ETA receptor. This has been demonstrated in numerous radioligand binding studies.
| Receptor Subtype | Ligand | Ki (Inhibition Constant) | Species/Tissue | Reference |
| ETB | IRL-1038 | 6-11 nM | Rat, Guinea Pig, Pig, Human tissues | [1] |
| ETA | IRL-1038 | 0.4-0.7 µM | Rat, Guinea Pig, Pig, Human tissues | [1] |
Note: Ki values represent the concentration of the competing ligand (IRL-1038) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
In Vitro and In Vivo Activity
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In Vitro: In isolated rat aorta, IRL-1038 has been shown to selectively inhibit the endothelium-dependent relaxation induced by endothelins.[2] At concentrations of 0.3-3 µM, it effectively blocks the vasodilation mediated by ETB receptors on endothelial cells without affecting carbachol-induced relaxation, demonstrating its specificity.[2] Furthermore, in the presence of endothelium, IRL-1038 augments the contractile effects of endothelins, consistent with the blockade of ETB-mediated vasodilation.[2] In guinea pig ileal and tracheal smooth muscle, 3 µM IRL-1038 antagonized ETB receptor-mediated contraction without exhibiting any significant agonistic activity.
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In Vivo: While specific pharmacokinetic data for IRL-1038 is limited in the public domain, studies with other selective ETB antagonists like BQ-788 have shown that intravenous administration can inhibit the depressor response (vasodilation) induced by ET-1 or ETB-selective agonists. These studies also indicate that ETB receptor blockade can lead to an increase in the plasma concentration of ET-1, as the ETB receptor is involved in its clearance.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of IRL-1038 for ETB and ETA receptors.
Materials:
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Membrane preparations from cells or tissues expressing either ETA or ETB receptors.
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Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).
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IRL-1038 stock solution.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well filter plates (e.g., Millipore MultiScreen).
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Scintillation fluid and counter.
Procedure:
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Prepare serial dilutions of IRL-1038 in assay buffer.
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In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled ET-1 (1 µM, for non-specific binding) or 50 µL of IRL-1038 dilution.
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50 µL of [125I]-ET-1 (final concentration ~25-50 pM).
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150 µL of membrane preparation (20-50 µg protein).
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Incubate the plate at 30°C for 60-120 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
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Wash the filters three times with 200 µL of ice-cold wash buffer.
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Allow the filters to dry completely.
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Add scintillation fluid to each well and count the radioactivity using a beta or gamma counter.
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the IRL-1038 concentration and determine the IC50 value using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vascular Reactivity Assay (Aortic Ring Assay)
This protocol outlines the procedure to assess the functional antagonist activity of IRL-1038 on isolated arterial rings.
Materials:
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Thoracic aorta from a rat.
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Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2/5% CO2.
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Phenylephrine or Norepinephrine.
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Endothelin-1.
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IRL-1038.
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Organ bath system with force transducers.
Procedure:
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Euthanize a rat and carefully excise the thoracic aorta.
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Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective and adipose tissue.
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Cut the aorta into 2-3 mm wide rings.
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Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2/5% CO2.
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Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
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To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.
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Wash the rings and allow them to return to baseline tension.
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Pre-incubate the rings with IRL-1038 (at various concentrations) or vehicle for 30 minutes.
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Generate a cumulative concentration-response curve to an ETB agonist (e.g., sarafotoxin S6c) or to ET-1 to assess the effect of IRL-1038 on ETB-mediated relaxation (in pre-contracted rings) or contraction.
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Record the isometric tension and analyze the data to determine the potency and efficacy of the agonist in the presence and absence of the antagonist.
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
The ETB receptor, upon activation by endothelin peptides, couples to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate a variety of intracellular signaling cascades.
Caption: Simplified ETB receptor signaling pathway and the inhibitory action of IRL-1038.
Experimental Workflow for Characterizing IRL-1038
The characterization of a selective receptor antagonist like IRL-1038 follows a logical progression from in vitro binding and functional assays to in vivo studies.
Caption: A typical preclinical workflow for the characterization of a selective receptor antagonist.
Conclusion
IRL-1038 is a valuable pharmacological tool for the investigation of the endothelin system. Its high selectivity for the ETB receptor allows for the precise delineation of ETB-mediated physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the in vivo pharmacokinetics and therapeutic potential of IRL-1038 and similar selective ETB antagonists is warranted to explore their utility in treating a range of cardiovascular and other diseases.
References
The Discovery and Development of IRL 1038: A Technical Guide to a First-Generation Selective Endothelin B Receptor Antagonist
Foreword: This document provides a comprehensive technical overview of IRL 1038, a pioneering selective antagonist of the endothelin B (ETB) receptor. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of the endothelin system. This guide details the discovery, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data and detailed experimental methodologies. It is important to note that a foundational paper on this compound, originally published in FEBS Letters in 1992, was later retracted in 1994.[1][2] This guide presents information from the original and other relevant publications to provide a historical and scientific context for this compound.
Introduction to this compound
This compound, chemically identified as [Cys11-Cys15]-endothelin-1(11-21), is a synthetic peptide fragment derived from endothelin-1.[1] It was one of the first compounds identified as a potent and selective antagonist for the endothelin B (ETB) receptor subtype.[1][3] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The discovery of selective antagonists like this compound was a significant step in dissecting the distinct physiological roles of the ETA and ETB receptors.
Molecular Profile of this compound:
| Property | Value |
| Chemical Name | [Cys11-Cys15]-endothelin-1(11-21) |
| CAS Number | 144602-02-8 |
| Molecular Formula | C68H92N14O15S2 |
| Molecular Weight | 1410. g/mol |
| Sequence | CVYFCHLDIIW (Disulfide bridge: Cys1-Cys5) |
Mechanism of Action and In Vitro Pharmacology
This compound functions as a competitive antagonist at the ETB receptor. Its selectivity is a key feature, demonstrating a significantly higher affinity for the ETB receptor compared to the ETA receptor.
Receptor Binding Affinity
Initial characterization of this compound involved radioligand binding assays to determine its affinity for both ETA and ETB receptors. These studies utilized membranes from various tissues of rats, guinea pigs, pigs, and humans. The key findings from these binding studies are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (Inhibition Constant) |
| ETB Receptor | This compound | 6-11 nM |
| ETA Receptor | This compound | 0.4-0.7 µM |
Ki values represent the concentration of the competing ligand (this compound) that binds to 50% of the receptors in the presence of a radiolabeled endothelin.
These data clearly illustrate the selectivity of this compound for the ETB receptor, with an affinity approximately 40- to 100-fold higher than for the ETA receptor.
Functional Antagonism
The antagonistic properties of this compound were further elucidated through functional assays, primarily focusing on smooth muscle contraction.
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ETB-Mediated Contraction: In preparations such as guinea pig ileal and tracheal smooth muscle, where ET-3 (an ETB receptor agonist) induces contraction, this compound was shown to antagonize this effect. A concentration of 3 µM this compound effectively blocked ETB receptor-mediated contraction without exhibiting any significant agonistic activity itself.
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ETA-Mediated Contraction: Conversely, in tissues like the rat aortic smooth muscle, where contraction is primarily mediated by ETA receptors, this compound did not have a significant effect on endothelin-1 induced contractions.
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Endothelium-Dependent Vasorelaxation: In isolated rat aorta with intact endothelium, both endothelin-1 and endothelin-3 can induce relaxation, a process mediated by endothelial ETB receptors leading to the release of nitric oxide. This compound, at concentrations of 0.3-3 µM, was found to inhibit this endothelium-dependent vasorelaxation. Interestingly, in the presence of the endothelium, this compound augmented the contractile effects of endothelins, presumably by blocking the counteracting vasorelaxation.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Tissues rich in ETA receptors (e.g., rat aorta) and ETB receptors (e.g., guinea pig ileum or cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
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Binding Reaction: The membrane suspension is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1 or [125I]ET-3) and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
Objective: To assess the functional antagonist activity of this compound on ETB and ETA receptor-mediated smooth muscle contraction.
Protocol:
-
Tissue Preparation: Animals (e.g., guinea pigs, rats) are euthanized, and specific tissues are dissected. For example, segments of the ileum, trachea, or aorta are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
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Isometric Tension Recording: The tissue segments are connected to isometric force transducers to record changes in muscle tension.
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Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
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Agonist-Induced Contraction: A cumulative concentration-response curve is generated by the stepwise addition of an agonist (e.g., ET-3 for ETB-mediated contraction, ET-1 for ETA-mediated contraction).
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Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).
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Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
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Data Analysis: The contractile responses are measured as a percentage of the maximum response to a standard contractile agent (e.g., potassium chloride). The potency of the antagonist can be quantified by determining the pA2 value from a Schild plot analysis if a parallel rightward shift in the agonist dose-response curve is observed.
Signaling Pathways and Experimental Workflows
ETB Receptor Signaling Pathway
The ETB receptor, a G protein-coupled receptor, activates multiple intracellular signaling cascades upon agonist binding. This compound, as an antagonist, blocks these downstream events.
Caption: ETB receptor signaling pathway blocked by this compound.
Experimental Workflow for this compound Characterization
The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound was a landmark compound in the study of the endothelin system. Its high selectivity for the ETB receptor provided a valuable pharmacological tool to differentiate the functions of the ETA and ETB receptor subtypes. The data from binding and functional assays consistently demonstrated its profile as a potent ETB antagonist. While the retraction of the initial publication adds a layer of complexity to its history, the subsequent research that has cited and built upon the properties of this compound underscores its importance in the field. The methodologies and findings associated with this compound have contributed significantly to our understanding of endothelin receptor pharmacology and have paved the way for the development of subsequent generations of endothelin receptor modulators for various therapeutic applications.
References
- 1. An endothelin B receptor-selective antagonist: this compound, [Cys11-Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Beta Receptor Antagonist this compound - Echelon Biosciences [echelon-inc.com]
Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to IRL 1038: A Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, with a particular focus on the endothelin system.
This compound is a synthetic peptide that acts as a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] Its structure is derived from the C-terminal fragment of endothelin-1, specifically [Cys11-Cys15]-endothelin-1(11-21).[3]
Amino Acid Sequence: The linear amino acid sequence of this compound is Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp. A disulfide bridge exists between the cysteine residues at positions 1 and 5 of this sequence.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 1410 g/mol | |
| Molecular Formula | C₆₈H₉₂N₁₄O₁₅S₂ | |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile | |
| Storage | Desiccate at -20°C | |
| CAS Number | 144602-02-8 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively antagonizing the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR). The endothelin system plays a crucial role in vasoconstriction and cell proliferation. There are two main endothelin receptor subtypes: ETA and ETB. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the role of the ETB receptor is more complex. ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.
This compound demonstrates a significantly higher binding affinity for the ETB receptor compared to the ETA receptor, making it a valuable tool for studying the specific roles of the ETB receptor.
Binding Affinity
The following table summarizes the binding affinity of this compound for both endothelin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) |
| ETB Receptor | 6-11 nM |
| ETA Receptor | 0.4-0.7 µM |
Data compiled from multiple sources.
This significant difference in binding affinity underscores the selectivity of this compound for the ETB receptor.
Endothelin B Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the endothelin B receptor and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Endothelin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.
Experimental Workflow
Methodology
-
Membrane Preparation:
-
Culture cells expressing the target endothelin receptor (ETA or ETB) to confluence.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-ET-1, typically at a concentration near its Kd).
-
Varying concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl).
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site or two-site competition model using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Vascular Contraction Assay
This protocol describes an ex vivo method to assess the functional antagonist activity of this compound on isolated blood vessels.
Methodology
-
Tissue Preparation:
-
Humanely euthanize a suitable animal model (e.g., rat, mouse) in accordance with institutional guidelines.
-
Carefully dissect a blood vessel of interest (e.g., thoracic aorta, mesenteric artery) and place it in a cold, oxygenated physiological salt solution (PSS) (e.g., Krebs-Henseleit solution).
-
Clean the vessel of adherent connective tissue and cut it into rings of approximately 2-3 mm in length.
-
-
Isometric Tension Recording:
-
Mount the arterial rings in an organ bath containing oxygenated PSS maintained at 37°C.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic changes of the PSS.
-
-
Experimental Protocol:
-
Induce a reference contraction by adding a high concentration of potassium chloride (KCl) to the organ bath to ensure tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to an endothelin agonist (e.g., ET-1 or the ETB-selective agonist, sarafotoxin S6c).
-
Record the contractile responses at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the pA₂ value, a measure of the antagonist's potency, from a Schild plot analysis to quantify the competitive antagonism.
-
Preclinical and Research Applications
This compound has been utilized in numerous preclinical studies to investigate the physiological and pathophysiological roles of the ETB receptor. Its selectivity makes it an invaluable pharmacological tool for dissecting the distinct contributions of ETA and ETB receptors in various biological processes, including:
-
Cardiovascular Regulation: Studying the role of ETB receptors in blood pressure control, endothelial function, and the pathogenesis of hypertension and atherosclerosis.
-
Renal Physiology: Investigating the involvement of ETB receptors in renal hemodynamics and sodium and water homeostasis.
-
Neurobiology: Exploring the function of ETB receptors in the central and peripheral nervous systems.
Conclusion
This compound is a well-characterized and highly selective ETB receptor antagonist that has significantly contributed to our understanding of the endothelin system. Its defined chemical structure, well-documented physicochemical properties, and established pharmacological profile make it an essential tool for researchers in both academic and industrial settings. The experimental protocols detailed in this guide provide a solid foundation for the further investigation and application of this important research compound.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. IRL-1038 | CAS 144602-02-8 | IRL1038 | Tocris Bioscience [tocris.com]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endothelin B Receptor Antagonist IRL 1038: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of IRL 1038, a potent and selective antagonist of the endothelin B (ETB) receptor. This document details the binding affinity, functional activity, and signaling pathways associated with this compound, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing complex biological processes.
Core Compound: this compound
This compound, also known as [Cys11-Cys15]-endothelin-1(11-21), is a synthetic peptide derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor. Its high selectivity for the ETB receptor over the ETA receptor makes it a valuable tool for dissecting the distinct functions of these two receptor subtypes.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through radioligand binding assays and functional smooth muscle contraction studies.
Binding Affinity
This compound demonstrates a significantly higher affinity for the ETB receptor compared to the ETA receptor across various species.[1]
Table 1: Binding Affinity (Ki) of this compound for Endothelin Receptors
| Receptor Subtype | Ki (Inhibition Constant) | Species/Tissues |
| ETB | 6 - 11 nM | Rat, Guinea Pig, Pig, Human (membrane preparations) |
| ETA | 0.4 - 0.7 µM | Rat, Guinea Pig, Pig, Human (membrane preparations) |
Data compiled from Urade et al., 1992.[1]
Functional Activity
In vitro functional assays have confirmed the antagonistic properties of this compound at the ETB receptor.
Table 2: Functional In Vitro Effects of this compound
| Experimental Model | Agonist | Effect of this compound | Concentration of this compound |
| Guinea Pig Ileal Smooth Muscle Contraction | Endothelin-3 (ET-3) | Antagonized ETB receptor-mediated contraction | 3 µM |
| Guinea Pig Tracheal Smooth Muscle Contraction | Endothelin-3 (ET-3) | Antagonized ETB receptor-mediated contraction | 3 µM |
| Rat Aortic Smooth Muscle Contraction | - | No effect on ETA receptor-mediated contraction | Not specified |
| Isolated Rat Aorta (with endothelium) | Endothelins | Inhibited endothelium-dependent relaxation | 0.3 - 3 µM |
| Isolated Rat Aorta (with endothelium) | Endothelins | Augmented contractile effects | 3 µM |
Data compiled from Urade et al., 1992 and Karaki et al., 1993.
In Vivo Effects of this compound
While extensive in vivo studies on the systemic effects of this compound are not widely published, its effects on coronary vascular tone have been investigated in an ex vivo model.
Effects on Coronary Vasoconstriction
In an isolated rat heart model, this compound was shown to enhance the coronary vasoconstriction induced by endothelin-1 (ET-1). This effect is consistent with the blockade of ETB receptor-mediated vasodilation, which normally counteracts the ETA receptor-mediated vasoconstriction. The enhancement of vasoconstriction by this compound was comparable to that observed with the nitric oxide synthase inhibitor NG-nitro-L-arginine, suggesting that the vasodilatory effect of ETB receptor activation is mediated by nitric oxide.
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the activation of the ETB receptor. The ETB receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand (e.g., ET-1), can trigger multiple downstream pathways. In vascular endothelial cells, a key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. By blocking the ETB receptor, this compound inhibits this vasodilatory pathway.
Caption: ETB receptor signaling pathway leading to vasodilation and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Endothelin Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Membrane preparations from tissues expressing ETA and ETB receptors (e.g., rat liver for ETB, rat aorta for ETA).
-
Radioligand: [125I]-ET-1.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of [125I]-ET-1 (typically at or below its Kd value), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol outlines the methodology for assessing the functional antagonism of this compound on smooth muscle contraction.
Objective: To evaluate the effect of this compound on ETB receptor-mediated smooth muscle contraction.
Materials:
-
Animal tissue (e.g., guinea pig ileum or trachea, rat aorta).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Isolated tissue bath system with force-displacement transducers.
-
Data acquisition system.
-
Agonist (e.g., Endothelin-3 for ETB-mediated contraction).
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired tissue (e.g., a segment of guinea pig ileum). Cut the tissue into appropriate-sized strips or rings.
-
Mounting: Mount the tissue in the isolated tissue bath chambers filled with PSS maintained at 37°C. One end of the tissue is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension. During this time, periodically replace the PSS.
-
Viability Test: Contract the tissue with a standard agent (e.g., potassium chloride) to ensure its viability.
-
Antagonist Incubation: After a washout period, incubate the tissue with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (e.g., ET-3) in the presence of this compound.
-
Data Analysis: Compare the concentration-response curve of the agonist in the presence and absence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.
Caption: Workflow for an isolated tissue bath experiment to assess functional antagonism.
Conclusion
This compound is a highly selective and potent antagonist of the endothelin B receptor. Its utility in in vitro and in vivo experimental systems has been crucial for differentiating the roles of ETA and ETB receptors in vascular tone and other physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with endothelin receptor modulators.
References
The Role of IRL-1038 in Endothelin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its diverse physiological and pathophysiological effects through the activation of two G-protein coupled receptor subtypes: endothelin A (ETA) and endothelin B (ETB). The endothelin system is implicated in a variety of cardiovascular diseases, including pulmonary hypertension, making it a critical target for therapeutic intervention. IRL-1038, a selective ETB receptor antagonist, has emerged as a valuable pharmacological tool for dissecting the specific roles of the ETB receptor in complex signaling cascades. This technical guide provides an in-depth overview of the role of IRL-1038 in endothelin signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: IRL-1038 and Endothelin Receptor Selectivity
IRL-1038, chemically identified as [Cys11-Cys15]-ET-1(11-21), is a synthetic peptide fragment of endothelin-1. Its primary mechanism of action is the selective blockade of the ETB receptor, thereby inhibiting the downstream signaling events initiated by the binding of endogenous endothelins to this receptor subtype. This selectivity is crucial for differentiating the physiological functions mediated by ETB receptors from those mediated by ETA receptors.
Data Presentation: Pharmacological Profile of IRL-1038
The following table summarizes the quantitative data available for IRL-1038, highlighting its high affinity and selectivity for the ETB receptor over the ETA receptor.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | ETB | 6-11 nM | Rat, Guinea Pig, Pig, Human | [1] |
| ETA | 0.4-0.7 µM | Rat, Guinea Pig, Pig, Human | [1] | |
| Functional Antagonism | ETB-mediated Contraction | Antagonized at 3 µM | Guinea Pig Ileum and Tracheal Smooth Muscle | [1] |
| ETA-mediated Contraction | No significant effect | Rat Aortic Smooth Muscle | [1] | |
| Endothelium-dependent Relaxation | Inhibited at 0.3-3 µM | Isolated Rat Aorta | [2] |
Endothelin Signaling Pathways and the Role of IRL-1038
Endothelin receptors trigger distinct downstream signaling cascades upon activation. The ETA receptor, predominantly found on vascular smooth muscle cells, primarily mediates vasoconstriction. The ETB receptor, on the other hand, has a more complex role. It is expressed on both vascular endothelial cells and smooth muscle cells.
ETB Receptor Signaling in Endothelial Cells: Activation of ETB receptors on endothelial cells leads to the production and release of nitric oxide (NO) and prostacyclin, which are potent vasodilators. This pathway plays a crucial role in counteracting the vasoconstrictive effects of ET-1.
ETB Receptor Signaling in Smooth Muscle Cells: In some vascular beds, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction, similar to ETA receptors.
IRL-1038, by selectively blocking the ETB receptor, allows researchers to isolate and study the physiological consequences of inhibiting this specific pathway. For instance, in the presence of IRL-1038, the vasodilatory effects mediated by endothelial ETB receptors are abolished, unmasking the full vasoconstrictor potential of ET-1 acting on ETA receptors.
Mandatory Visualization: Signaling Pathways
Caption: Endothelin signaling pathways and the inhibitory action of IRL-1038.
Experimental Protocols
Radioligand Binding Assay for Endothelin Receptors
This protocol is designed to determine the binding affinity (Ki) of IRL-1038 for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors.
-
[125I]-ET-1 (radioligand).
-
IRL-1038 (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of IRL-1038 in binding buffer.
-
In a microplate, add a fixed amount of cell membrane preparation (containing either ETA or ETB receptors).
-
Add the various concentrations of IRL-1038 or vehicle (for total binding) to the wells.
-
Add a fixed concentration of [125I]-ET-1 to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled ET-1 to a separate set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of IRL-1038 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol is used to assess the functional antagonism of IRL-1038 on ETB receptor-mediated smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or trachea).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
ET-3 (ETB-selective agonist).
-
IRL-1038.
-
Tissue bath apparatus with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Dissect the desired smooth muscle tissue and mount it in the tissue bath chambers filled with PSS.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Obtain a cumulative concentration-response curve to ET-3 to establish a baseline contractile response.
-
Wash the tissue and allow it to return to the baseline resting tension.
-
Incubate the tissue with a specific concentration of IRL-1038 or vehicle for a predetermined time (e.g., 30-60 minutes).
-
In the continued presence of IRL-1038 or vehicle, obtain a second cumulative concentration-response curve to ET-3.
-
Compare the concentration-response curves in the absence and presence of IRL-1038 to determine the nature and magnitude of the antagonism.
-
Data can be analyzed to calculate parameters such as pA2 to quantify the potency of the antagonist.
References
Therapeutic Potential of ETB Receptor Blockade by IRL-1038: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of IRL-1038, a selective endothelin-B (ETB) receptor antagonist. The document consolidates available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows. While extensive preclinical research highlights the multifaceted roles of ETB receptor signaling in health and disease, it is important to note that clinical trial data specifically for IRL-1038 is not publicly available. Therefore, this guide also draws upon the broader context of ETB receptor antagonists to discuss potential therapeutic applications and considerations for future clinical development.
Introduction to the Endothelin System and ETB Receptors
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and neuroinflammatory disorders. The system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.
-
ETB Receptors: These receptors exhibit a more complex and diverse range of functions. They are found on endothelial cells, where their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, contributing to vasorelaxation. ETB receptors on endothelial cells are also involved in the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where their activation can lead to vasoconstriction.
The dual nature of ETB receptor signaling underscores the importance of developing selective antagonists to dissect their specific physiological and pathological roles and to develop targeted therapies.
IRL-1038: A Selective ETB Receptor Antagonist
IRL-1038 is a potent and selective antagonist of the ETB receptor. Its selectivity allows for the specific investigation of ETB receptor-mediated pathways and presents a therapeutic strategy to modulate these pathways in disease.
Mechanism of Action
IRL-1038 acts by competitively binding to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides. This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. In vascular tissues, IRL-1038 has been shown to selectively inhibit the endothelium-dependent relaxation induced by endothelins, without affecting vasorelaxation induced by other stimuli like carbachol.[1] This selectivity highlights its specific action on the ETB receptor-mediated release of relaxing factors from the endothelium.
Quantitative Data
The following tables summarize the available quantitative data for IRL-1038 from preclinical studies.
Table 1: Binding Affinity of IRL-1038
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| ETB | 6-11 nM | [2] |
| ETA | 0.4-0.7 µM | [2] |
Table 2: In Vitro Functional Activity of IRL-1038
| Experimental Model | Agonist | Measured Effect | IRL-1038 Concentration | Inhibition | Reference |
| Isolated Rat Aorta (with endothelium) | Endothelin-1/Endothelin-3 | Endothelium-dependent relaxation | 0.3-3 µM | Inhibition of relaxation | [1] |
| Guinea Pig Ileal Smooth Muscle | Endothelin-3 | Contraction | 3 µM | Antagonized contraction | [2] |
| Guinea Pig Tracheal Smooth Muscle | Endothelin-3 | Contraction | 3 µM | Antagonized contraction | |
| Rat Aortic Smooth Muscle | Endothelin-1 | Contraction (ETA-mediated) | 3 µM | No effect |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies used in key experiments involving ETB receptor antagonists like IRL-1038.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (ETA or ETB) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (IRL-1038).
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Vascular Reactivity Assay
Objective: To assess the effect of a compound on the contraction and relaxation of isolated blood vessels.
General Protocol:
-
Tissue Preparation: A blood vessel (e.g., rat aorta) is carefully dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The vessel rings are allowed to equilibrate under a resting tension.
-
Induction of Contraction: A vasoconstrictor (e.g., norepinephrine) is added to the bath to induce a stable contraction.
-
Assessment of Endothelium-Dependent Relaxation: Once a stable contraction is achieved, a vasodilator that acts via the endothelium (e.g., endothelin-1) is added in a cumulative manner to generate a concentration-response curve.
-
Antagonist Treatment: The experiment is repeated in the presence of different concentrations of the antagonist (IRL-1038), which is added to the bath before the addition of the vasodilator.
-
Data Analysis: The relaxation responses in the presence and absence of the antagonist are compared to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of ETB receptor blockade.
Caption: ETB Receptor Signaling Pathway in Endothelial Cells.
Caption: Experimental Workflow for a Receptor Binding Assay.
Caption: Logical Relationship of ETB Receptor Blockade Effects.
Therapeutic Potential of ETB Receptor Blockade
Based on the known functions of the ETB receptor and preclinical data from antagonists, including IRL-1038, several therapeutic areas hold promise for the application of selective ETB receptor blockade.
Cardiovascular Diseases
The role of the endothelin system in cardiovascular diseases is well-established. While ETA receptor antagonists have been developed for conditions like pulmonary arterial hypertension, the therapeutic potential of selective ETB blockade is more nuanced.
-
Hypertension: In certain pathological states, the vasoconstrictor effects of ETB receptor activation on smooth muscle cells may become more prominent. Selective blockade of these receptors could potentially lower blood pressure. However, blocking the vasodilatory and ET-1 clearance functions of endothelial ETB receptors could be counterproductive.
-
Heart Failure: The endothelin system is activated in heart failure, contributing to vasoconstriction and cardiac remodeling. The net effect of selective ETB blockade in this complex condition requires further investigation.
Cancer
Emerging evidence suggests that the ETB receptor plays a significant role in tumor progression, angiogenesis, and metastasis.
-
Tumor Growth and Proliferation: In some cancers, such as melanoma, ETB receptor activation has been shown to promote tumor cell growth and survival. Blockade of this receptor could therefore represent a novel anti-cancer strategy.
-
Angiogenesis: The ETB receptor is involved in mediating the angiogenic effects of ET-1. By blocking this receptor, it may be possible to inhibit the formation of new blood vessels that supply tumors.
-
Drug Delivery: Paradoxically, transient activation of ETB receptors has been explored as a strategy to increase blood flow to tumors, thereby enhancing the delivery of chemotherapeutic agents. Conversely, chronic blockade might have different effects on the tumor microenvironment.
Neuroinflammation and Neuroprotection
The endothelin system is also implicated in the central nervous system, where it can influence neuroinflammation and neuronal survival. The specific roles of the ETB receptor in these processes are an active area of research, and selective antagonists like IRL-1038 are valuable tools for these investigations.
Clinical Development and Future Perspectives
To date, there are no publicly available results from clinical trials specifically evaluating IRL-1038. The clinical development of endothelin receptor antagonists has primarily focused on ETA-selective and dual ETA/ETB antagonists for conditions such as pulmonary arterial hypertension.
The successful clinical development of a selective ETB antagonist like IRL-1038 would depend on several factors:
-
Patient Selection: Identifying patient populations where the pathological effects of ETB receptor activation are predominant will be critical.
-
Safety Profile: A thorough understanding of the safety and tolerability of selective ETB blockade is essential, particularly concerning the potential effects on ET-1 clearance and endothelial function.
-
Biomarker Strategy: The development of biomarkers to monitor the biological activity of the drug and to predict patient response would greatly facilitate clinical trials.
Conclusion
IRL-1038 is a valuable pharmacological tool for elucidating the complex roles of the ETB receptor. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways. While preclinical data suggest potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders, the lack of clinical trial data for IRL-1038 means that its clinical utility remains to be established. Further preclinical in vivo studies and, eventually, well-designed clinical trials will be necessary to fully realize the therapeutic potential of selective ETB receptor blockade. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this promising area of pharmacology.
References
Methodological & Application
Application Notes and Protocols for IRL 1038 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. As a peptide-based antagonist, its proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound, as well as its application in common cell-based assays such as cell proliferation and calcium mobilization studies.
Product Information
| Property | Value |
| IUPAC Name | Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) |
| Molecular Formula | C68H92N14O15S2 |
| Molecular Weight | 1410.66 g/mol |
| Purity | >95% |
| Appearance | White lyophilized powder |
| Storage | Store at -20°C |
Dissolution Protocol for this compound
Objective: To prepare a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound lyophilized powder
-
Acetonitrile (ACN), HPLC grade
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile, polypropylene microcentrifuge tubes
Protocol for Preparing a 1 mM Stock Solution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Preparation: Prepare a 20% acetonitrile solution by mixing 200 µL of acetonitrile with 800 µL of sterile, deionized water or PBS in a sterile tube.
-
Reconstitution: Carefully open the this compound vial. To prepare a 1 mg/mL stock solution, add the appropriate volume of the 20% acetonitrile solution to the vial. For example, to a 1 mg vial, add 1 mL of the 20% acetonitrile solution.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or for long-term storage, at -80°C.
Note on Solvent Choice: While 20% acetonitrile is a recommended solvent, some cell lines may be sensitive to acetonitrile.[1][2] It is advisable to perform a solvent tolerance test for your specific cell line. The final concentration of acetonitrile in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize cytotoxic effects.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cells in response to an ETB receptor agonist.
Materials:
-
Cells expressing the ETB receptor (e.g., HEK293 cells stably expressing ETBR)
-
Complete cell culture medium
-
This compound stock solution (1 mM)
-
ETB receptor agonist (e.g., Endothelin-1 or IRL 1620)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Workflow for Cell Proliferation Assay:
Caption: Workflow for the MTT-based cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours to synchronize the cells.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and pre-incubate for 1-2 hours.
-
Agonist Stimulation: Add the ETB receptor agonist (e.g., Endothelin-1 at a final concentration of 100 nM) to the wells. Include appropriate controls: cells with no treatment, cells with agonist only, and cells with this compound only.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced intracellular calcium release in cells expressing the ETB receptor.
Materials:
-
Cells expressing the ETB receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
ETB receptor agonist
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Workflow for Calcium Mobilization Assay:
Caption: Workflow for the calcium mobilization assay.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading: Prepare the dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
This compound Addition: Add the desired concentrations of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject the ETB receptor agonist and immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
ETB Receptor Signaling Pathway
This compound acts as an antagonist at the ETB receptor, which is a G-protein coupled receptor (GPCR). The ETB receptor can couple to both Gq and Gi proteins, leading to distinct downstream signaling cascades.[3][4]
Caption: Simplified signaling pathways of the ETB receptor.
Data Presentation
Quantitative data from the assays described above should be summarized in tables for easy comparison.
Table 1: Effect of this compound on Agonist-Induced Cell Proliferation
| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Inhibition |
| 0 (Agonist only) | 1.2 ± 0.1 | 0% |
| 0.1 | 1.0 ± 0.08 | 16.7% |
| 1 | 0.6 ± 0.05 | 50% |
| 10 | 0.2 ± 0.03 | 83.3% |
| 100 | 0.1 ± 0.02 | 91.7% |
Table 2: Effect of this compound on Agonist-Induced Calcium Mobilization
| This compound Conc. (µM) | Peak Fluorescence (RFU) ± SD | % Inhibition |
| 0 (Agonist only) | 5000 ± 250 | 0% |
| 0.01 | 4200 ± 210 | 16% |
| 0.1 | 2600 ± 180 | 48% |
| 1 | 800 ± 90 | 84% |
| 10 | 200 ± 50 | 96% |
Conclusion
These application notes provide a comprehensive guide for the dissolution and in vitro application of the ETB receptor antagonist, this compound. Adherence to these protocols will facilitate the generation of reliable and reproducible data in studies investigating the role of the endothelin system in various physiological and pathological processes. It is always recommended to optimize assay conditions for specific cell lines and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for IRL 1038 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IRL 1038, a selective endothelin B receptor (ETBR) antagonist, in various cell culture applications. The provided protocols and concentration recommendations are based on existing literature on ETBR antagonists and are intended to serve as a starting point for your research.
Introduction
This compound is a potent and selective antagonist of the endothelin B receptor (ETBR). The endothelin axis, including its receptors, plays a crucial role in various physiological processes and has been implicated in the pathology of several diseases, including cancer. In many cancer types, the ETBR is overexpressed and its activation is associated with tumor growth, cell proliferation, survival, migration, and invasion. Blockade of the ETBR signaling pathway, therefore, presents a promising therapeutic strategy. This compound, by selectively inhibiting the ETBR, is a valuable tool for investigating the role of this receptor in cellular processes and for evaluating its therapeutic potential.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of endothelins to the ETB receptor, a G-protein coupled receptor. Activation of the ETBR by its ligands, primarily endothelin-1 (ET-1), triggers downstream signaling cascades that promote cancer cell survival and proliferation. Two of the major pathways activated by ETBR are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
By inhibiting the ETBR, this compound is expected to suppress the activation of these pro-survival and proliferative signaling pathways, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells that overexpress the ETBR.
Figure 1: Simplified ETBR Signaling Pathway and Inhibition by this compound.
Recommended this compound Concentrations for Cell Culture
| Application | Cell Line Type | Recommended Starting Concentration Range (µM) | Notes |
| Cell Viability Assay | Melanoma, Glioma, Breast Cancer | 1 - 100 | Based on BQ788 data showing reduced viability in this range. A broad range is recommended for initial screening. |
| Apoptosis Assay | Melanoma, Glioma | 10 - 100 | BQ788 has been shown to induce apoptosis in melanoma cells at concentrations up to 100 µM.[1] |
| Cell Cycle Analysis | Cancer cell lines overexpressing ETBR | 1 - 50 | The effect on the cell cycle may occur at lower concentrations than those required for significant apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cultured cells. These are generalized protocols and may require optimization for your specific cell line and experimental conditions.
General Experimental Workflow
Figure 2: General workflow for studying the effects of this compound in cell culture.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells using a colorimetric MTS assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated this compound solution directly to the wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density and should be optimized.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only with MTS reagent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells and the culture medium (which may contain detached apoptotic cells).
-
Suspension cells: Collect the cells directly from the culture.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol outlines a method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Disclaimer
The provided protocols and concentration ranges are intended as a guide. Optimal conditions for your specific cell line and experimental setup should be determined empirically. It is recommended to consult the relevant literature and perform pilot experiments to validate the assays.
References
Application Notes and Protocols for IRL 1038 in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038, also known as [Cys11,Cys15]endothelin-1(11-21), is a selective antagonist of the endothelin B (ETB) receptor. The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors (ETA and ETB), plays a critical role in cardiovascular homeostasis. In the vasculature, ETA receptors on smooth muscle cells primarily mediate vasoconstriction, while endothelial ETB receptors stimulate the release of vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction. Given this dual role, the therapeutic potential of targeting the ETB receptor in cardiovascular diseases is an area of active investigation.
These application notes provide an overview of the potential use of this compound in preclinical animal models of cardiovascular disease, based on its known mechanism of action and findings from studies on endothelin receptor modulation. While direct studies of this compound in chronic cardiovascular disease models are limited, this document offers detailed, hypothetical protocols to guide researchers in designing such experiments.
Mechanism of Action: The Endothelin System
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that signals through two main receptor subtypes: ETA and ETB. This compound selectively blocks the ETB receptor, thereby inhibiting its downstream effects. The physiological consequences of ETB receptor blockade are complex and can vary depending on the vascular bed and pathological state.
Data Presentation
Currently, there is limited published data on the use of this compound in animal models of cardiovascular disease. The following table summarizes the findings from a study investigating the acute hemodynamic effects of this compound in response to an endothelin-1 challenge in healthy rats.[1]
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Anesthetized Wistar Rats | Pretreatment with this compound followed by ET-1 infusion. | This compound had no effect on cardiac output but significantly reduced the elevation in mean arterial pressure and total peripheral resistance induced by ET-1 infusion. | [1] |
| Isolated Ejecting Guinea-Pig Hearts | Perfusion with this compound. | This compound had no effect on peak left ventricular pressure, dP/dtmax, stroke volume, or coronary flow. | [2] |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the efficacy of this compound in common animal models of cardiovascular disease. These protocols are based on standard methodologies and should be adapted to specific research questions and institutional guidelines.
Protocol 1: Evaluation of this compound in a Rat Model of Hypertension
This protocol describes the use of Spontaneously Hypertensive Rats (SHR), a common genetic model of essential hypertension.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age: 12-16 weeks, when hypertension is well-established.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: WKY rats + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3: SHR + this compound (low dose)
-
Group 4: SHR + this compound (high dose)
-
Group 5: SHR + Positive Control (e.g., an ACE inhibitor)
3. This compound Administration:
-
Formulation: Dissolve this compound in a sterile, aqueous vehicle (e.g., saline).
-
Dosage: Based on available literature for other peptide-based ET antagonists, a starting point could be in the range of 0.1 - 1.0 mg/kg. Dose-response studies are recommended.
-
Route of Administration: Continuous intravenous infusion via an osmotic minipump for chronic studies, or bolus intravenous/intraperitoneal injections for acute studies.
-
Duration: 4 weeks for a chronic study.
4. Blood Pressure Monitoring:
-
Method: Tail-cuff plethysmography for non-invasive, repeated measurements or radiotelemetry for continuous, direct measurement of arterial pressure.
-
Frequency: Weekly measurements for chronic studies.
5. Outcome Measures:
-
Systolic, diastolic, and mean arterial blood pressure.
-
Heart rate.
-
At the end of the study, collect heart and kidney tissues for histological analysis of hypertrophy and fibrosis.
-
Measure plasma and urinary biomarkers of cardiac and renal function.
Protocol 2: Evaluation of this compound in a Mouse Model of Myocardial Infarction
This protocol details the induction of myocardial infarction (MI) via ligation of the left anterior descending (LAD) coronary artery.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 8-12 weeks.
-
Housing: As described in Protocol 1.
2. Myocardial Infarction Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide appropriate post-operative analgesia and care.
3. Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: MI + Vehicle
-
Group 3: MI + this compound
4. This compound Administration:
-
Timing: Treatment can be initiated pre-MI, immediately post-MI, or at a later time point to model different clinical scenarios.
-
Formulation, Dosage, and Route: As described in Protocol 1, adapted for mice. Osmotic minipumps are suitable for continuous delivery.
5. Assessment of Cardiac Function:
-
Method: Echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Frequency: At baseline (before MI) and at selected time points post-MI (e.g., 1, 7, and 28 days).
6. Outcome Measures:
-
Cardiac function parameters from echocardiography.
-
Infarct size measurement at the end of the study using TTC staining.
-
Histological analysis of cardiac remodeling, fibrosis, and inflammation.
-
Gene and protein expression analysis of relevant signaling pathways in the heart tissue.
Concluding Remarks
The selective ETB antagonist this compound presents an interesting tool for dissecting the role of the ETB receptor in cardiovascular disease. However, the existing literature on its in vivo effects in relevant disease models is sparse. The protocols provided here offer a framework for initiating such studies. It is important to note that blockade of ETB receptors may have complex and potentially adverse effects, as suggested by studies with other selective ETB antagonists in heart failure models.[3] Therefore, careful dose-selection and comprehensive assessment of cardiovascular and renal function are crucial when investigating the therapeutic potential of this compound. Future research in this area will be valuable in clarifying the role of the ETB receptor in the pathophysiology of cardiovascular diseases and determining the viability of selective ETB antagonism as a therapeutic strategy.
References
- 1. Endothelin-1-induced circulatory response in the rat: the role of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of left ventricular relaxation in the isolated guinea-pig heart by endogenous endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRL 1038 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. This compound's selectivity for the ETB receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes. These application notes provide an overview of the administration of this compound in in vivo studies, including recommended routes of administration, formulation, and a general experimental protocol.
Data Presentation
Due to the limited availability of public data from in vivo studies specifically detailing the administration of this compound, a comprehensive quantitative data table cannot be provided at this time. The available research primarily focuses on the in vitro characterization of this compound. For instance, in isolated rat aorta, concentrations of 0.3-3 microM have been shown to inhibit endothelium-dependent relaxation induced by endothelins.[2]
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Tissue | Effect |
| Concentration | 0.3-3 µM | Rat | Aorta | Inhibition of endothelin-induced endothelium-dependent relaxation |
Experimental Protocols
The following protocols are based on general best practices for the in vivo administration of peptide-based antagonists and available information on this compound. Researchers should optimize these protocols for their specific animal models and experimental goals.
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vehicle (e.g., 20% acetonitrile in water, to be further diluted)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Solubilization: Based on manufacturer data, this compound is soluble up to 1 mg/mL in 20% acetonitrile. For initial stock solutions, dissolve this compound in a minimal amount of a suitable vehicle like 20% acetonitrile.
-
Dilution: For in vivo administration, the stock solution should be diluted with sterile saline to the final desired concentration. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at -20°C and protect it from light.
Administration Route: Intravenous Infusion
Objective: To administer this compound systemically via continuous intravenous infusion to achieve steady-state plasma concentrations.
Animal Model: Rat
Materials:
-
Formulated this compound solution
-
Infusion pump
-
Catheterized rat (e.g., jugular vein catheter)
-
Swivel system to allow free movement of the animal
Procedure:
-
Animal Preparation: Use surgically prepared rats with implanted jugular vein catheters. Allow the animals to recover from surgery as per institutional guidelines.
-
Infusion Setup: Connect the syringe containing the this compound solution to the infusion pump and the catheter via a swivel system. This allows the animal to move freely in its cage during the infusion period.
-
Dosage and Infusion Rate: The specific dosage and infusion rate must be determined empirically based on the experimental design and the desired plasma concentration. As a starting point, researchers can refer to dosages used for other endothelin receptor antagonists, keeping in mind the specific potency of this compound.
-
Monitoring: Monitor the animal for any adverse effects throughout the infusion period.
-
Sham Control: A separate group of animals should be infused with the vehicle solution alone to serve as a control.
Mandatory Visualizations
Signaling Pathway of ETB Receptor Antagonism
The following diagram illustrates the general signaling pathway of the endothelin B receptor and the point of action for an antagonist like this compound. In endothelial cells, ETB receptor activation typically leads to vasodilation through nitric oxide (NO) production. In vascular smooth muscle cells, ETB receptors can contribute to vasoconstriction. This compound blocks these effects by preventing endothelin-1 (ET-1) from binding to the ETB receptor.
Caption: ETB Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vivo Administration
This diagram outlines a general workflow for conducting an in vivo study with this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
Experimental Design for Studying the Effects of IRL 1038 on Blood Pressure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a selective antagonist of the endothelin B (ETB) receptor. The endothelin system plays a complex role in the regulation of vascular tone and blood pressure. Endothelin-1 (ET-1), a potent vasoconstrictor, acts on two receptor subtypes: ETA and ETB. While ETA receptor activation on vascular smooth muscle cells exclusively mediates vasoconstriction, the role of the ETB receptor is more multifaceted. Endothelial ETB receptors primarily mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. Conversely, ETB receptors on vascular smooth muscle cells can mediate vasoconstriction. This dual functionality of the ETB receptor makes the in-vivo effects of a selective ETB antagonist like this compound on blood pressure a critical area of investigation, particularly in the context of hypertension where the endothelin system is often dysregulated.
These application notes provide a comprehensive framework for designing and conducting preclinical studies to elucidate the effects of this compound on blood pressure. The protocols outlined below are intended to guide researchers in selecting appropriate animal models, experimental designs, and methodologies for a thorough investigation.
Preclinical Animal Models of Hypertension
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. Several well-established rodent models of hypertension are suitable for studying the effects of this compound.
1.1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is characterized by low renin and salt-sensitive hypertension, mimicking certain forms of human hypertension.
-
Principle: Unilateral nephrectomy followed by the administration of the mineralocorticoid DOCA and a high-salt diet leads to volume expansion and sustained hypertension.
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Relevance for this compound Studies: This model is particularly relevant as the endothelin system is known to be activated in salt-sensitive hypertension. Studies have shown altered ETB receptor-mediated vascular responses in male DOCA-salt hypertensive rats, suggesting that this model could be sensitive to the effects of this compound.[1]
1.2. Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, the most common form of hypertension in humans.
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Principle: These rats spontaneously develop hypertension due to a polygenic predisposition.
-
Relevance for this compound Studies: Investigating the effects of this compound in SHRs can provide insights into its potential efficacy in a model that closely resembles human essential hypertension.
1.3. Angiotensin II (Ang II)-Infused Hypertensive Rat Model
This model replicates hypertension driven by the activation of the renin-angiotensin system (RAS).
-
Principle: Continuous infusion of Ang II via osmotic minipumps leads to a sustained increase in blood pressure.
-
Relevance for this compound Studies: Given the known cross-talk between the RAS and the endothelin system, this model allows for the investigation of this compound's effects in a state of RAS overactivation.
Experimental Protocols
2.1. Induction of Hypertension
-
DOCA-Salt Model Protocol:
-
Perform a unilateral nephrectomy on male Wistar rats under appropriate anesthesia.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (e.g., 100 mg/kg, subcutaneous) or administer regular DOCA injections.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
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Monitor blood pressure regularly to confirm the development of hypertension (typically within 3-4 weeks).
-
-
Angiotensin II Infusion Model Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region.
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The minipump should be loaded with Angiotensin II to deliver a continuous infusion (e.g., 200-400 ng/kg/min) for a specified duration (e.g., 2-4 weeks).
-
A sham group should be implanted with pumps containing saline.
-
Monitor blood pressure to confirm the hypertensive state.
-
2.2. Blood Pressure Measurement
Accurate and reliable blood pressure measurement is critical. Two primary methods are recommended:
-
Radiotelemetry (Gold Standard):
-
Surgically implant a telemetry transmitter with a catheter in the abdominal aorta or carotid artery of the rat.
-
Allow for a recovery period of at least one week.
-
Record continuous blood pressure data (systolic, diastolic, mean arterial pressure) and heart rate in conscious, freely moving animals in their home cages. This method minimizes stress-induced artifacts.
-
-
Tail-Cuff Plethysmography (Non-Invasive):
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before starting measurements to minimize stress.
-
Place the rat in a restrainer and a cuff with a sensor around its tail.
-
The cuff is inflated and then slowly deflated, and the reappearance of the pulse is detected to determine systolic blood pressure.
-
While less invasive, this method is more susceptible to stress-induced variations in blood pressure.
-
2.3. Experimental Design
2.3.1. Dose-Response Study
-
Objective: To determine the effective dose range of this compound on blood pressure.
-
Protocol:
-
Use a hypertensive animal model (e.g., DOCA-salt rats).
-
Divide the animals into several groups: a vehicle control group and at least three groups receiving different doses of this compound (e.g., low, medium, high).
-
Administer this compound or vehicle via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Continuously monitor blood pressure for a defined period after administration to observe the onset, magnitude, and duration of the effect.
-
2.3.2. Chronic Treatment Study
-
Objective: To evaluate the long-term effects of this compound on blood pressure and potential end-organ damage.
-
Protocol:
-
Use a hypertensive animal model (e.g., SHR).
-
Divide the animals into a vehicle control group and a treatment group receiving the optimal dose of this compound determined from the dose-response study.
-
Administer the treatment daily for an extended period (e.g., 4-8 weeks).
-
Monitor blood pressure regularly throughout the study.
-
At the end of the study, collect tissues (e.g., heart, kidney, aorta) for histological and molecular analysis to assess for changes in hypertrophy, fibrosis, and inflammation.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg) | N | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (min) |
| Vehicle | - | 8 | 172 ± 5 | -2 ± 1 | - |
| This compound | 1 | 8 | 170 ± 6 | -5 ± 2 | 30 |
| This compound | 3 | 8 | 173 ± 4 | -15 ± 3 | 30 |
| This compound | 10 | 8 | 171 ± 5 | -25 ± 4 | 45 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of Chronic this compound Treatment on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Vehicle-Treated SHR | This compound-Treated SHR | Normotensive WKY |
| N | 10 | 10 | 10 |
| Final Systolic BP (mmHg) | 195 ± 8 | 175 ± 7 | 130 ± 5 |
| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 3.4 ± 0.1 | 2.9 ± 0.1 |
| Aortic Cross-Sectional Area (μm²) | 8500 ± 500 | 7200 ± 400 | 5500 ± 300 |
| Renal Fibrosis Score (0-4) | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.5 ± 0.1 |
*p < 0.05 compared to Vehicle-Treated SHR. WKY: Wistar-Kyoto (normotensive control). Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
4.1. Signaling Pathway of ETB Receptor Antagonism by this compound
The following diagram illustrates the proposed signaling pathway affected by this compound. In vascular endothelial cells, ET-1 binding to ETB receptors stimulates the production of nitric oxide (NO), a vasodilator. This compound, by blocking this interaction, is hypothesized to inhibit this vasodilatory pathway. On vascular smooth muscle cells, ET-1 can cause vasoconstriction via ETB receptors. This compound would also block this effect. The net effect on blood pressure will depend on the relative contribution of these opposing actions in a given physiological or pathological state.
Caption: ETB receptor signaling and this compound action.
4.2. Experimental Workflow for a Chronic Study
The following diagram outlines the logical flow of a chronic study investigating the effects of this compound.
Caption: Chronic study experimental workflow.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of the selective ETB receptor antagonist, this compound, on blood pressure. By utilizing appropriate hypertensive animal models, rigorous experimental designs, and accurate measurement techniques, researchers can gain valuable insights into the therapeutic potential of this compound. The complex nature of the endothelin system, particularly the dual role of the ETB receptor, necessitates a comprehensive and well-controlled experimental approach to fully elucidate the cardiovascular effects of this compound. The presented workflows and data presentation formats are designed to ensure clarity, comparability, and a high standard of scientific rigor in these investigations.
References
Application Notes: IRL 1038 in Cancer Cell Proliferation Studies
Application Notes and Protocols for Measuring the Efficacy of IRL 1038 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a potent and selective antagonist of the Endothelin B (ETB) receptor. As a member of the G-protein coupled receptor (GPCR) family, the ETB receptor is involved in a variety of physiological processes, including vasoconstriction, vasodilation, and cell proliferation. The strategic development of ETB receptor antagonists like this compound necessitates robust and reproducible functional assays to accurately characterize their efficacy and mechanism of action.
These application notes provide detailed protocols for key functional assays to measure the efficacy of this compound, along with a summary of its pharmacological data. The included methodologies are designed to guide researchers in setting up and executing experiments to determine the potency and selectivity of this compound and other potential ETB receptor modulators.
Mechanism of Action and Signaling Pathway
This compound acts by competitively binding to the ETB receptor, thereby preventing the binding of its endogenous ligands, primarily Endothelin-1 (ET-1) and Endothelin-3 (ET-3). The ETB receptor is known to couple to multiple G-protein signaling pathways, predominantly Gq and Gi.
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Gq Pathway: Activation of the Gq protein by an agonist-bound ETB receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key event leading to smooth muscle contraction.
-
Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Endothelial Cell Signaling: In endothelial cells, ETB receptor activation by endothelins stimulates the production of nitric oxide (NO) and prostacyclin, which act as vasodilators. This effect is a critical consideration in vascular function assays.
ETB Receptor Signaling Pathway
Caption: ETB Receptor Signaling Cascade.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data for this compound efficacy in various functional assays. These values are essential for comparing the potency of this compound across different experimental conditions and tissues.
| Assay Type | Agonist | Tissue/Cell Line | Parameter | This compound Value | Agonist EC50/Ki | Reference |
| Receptor Binding | [¹²⁵I]Endothelin-1 | Human Girardi Heart Cells | Ki | 6-11 nM | - | [1] |
| Receptor Binding | [¹²⁵I]Endothelin-1 | Rat Tissues | Ki | 6-11 nM | - | [1] |
| Smooth Muscle Contraction | Endothelin-3 | Guinea Pig Ileum | pA₂ | ~6.5 | ~30 nM | [1] |
| Smooth Muscle Contraction | Endothelin-3 | Guinea Pig Trachea | pA₂ | ~6.5 | ~30 nM | [1] |
| Endothelium-Dependent Vasorelaxation | Endothelin-1/3 | Isolated Rat Aorta | Inhibition | Effective at 0.3-3 µM | - | [2] |
Experimental Protocols
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound Efficacy Testing.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol details the methodology for assessing the antagonistic effect of this compound on ETB receptor-mediated smooth muscle contraction using an isolated tissue bath setup. Tissues rich in ETB receptors, such as the guinea pig ileum or trachea, are suitable for this assay.
Materials:
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Isolated Tissue: Guinea Pig Ileum or Trachea
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Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
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Agonist: Endothelin-3 (ET-3)
-
Antagonist: this compound
-
Isolated Tissue Bath System: Equipped with force-displacement transducers, aeration (95% O₂ / 5% CO₂), and temperature control (37°C).
-
Data Acquisition System
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved animal care protocols.
-
Dissect the desired tissue (ileum or trachea) and place it immediately in cold, aerated PSS.
-
For the ileum, cut a segment of approximately 2-3 cm and remove the contents by gentle flushing with PSS.
-
For the trachea, prepare rings of 2-3 mm in width.
-
Suspend the tissue in the organ bath containing aerated PSS at 37°C under a resting tension of approximately 1 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Wash the tissue thoroughly with PSS until it returns to the baseline resting tension.
-
-
Concentration-Response Curve for Agonist (Control):
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Cumulatively add increasing concentrations of the ETB agonist, ET-3, to the organ bath.
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Record the contractile response until a maximal effect is achieved.
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Wash the tissue extensively to return to baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
-
Concentration-Response Curve for Agonist in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative addition of ET-3 and record the contractile responses.
-
Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the concentration-response curves for ET-3 in the absence and presence of different concentrations of this compound.
-
The antagonistic effect of this compound is observed as a rightward shift in the agonist concentration-response curve.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value, which is a measure of the antagonist's affinity. A slope not significantly different from unity is indicative of competitive antagonism.
Protocol 2: Endothelium-Dependent Vasorelaxation Assay
This protocol is designed to evaluate the ability of this compound to inhibit the vasorelaxation induced by ETB receptor agonists in isolated arterial rings with intact endothelium, such as the rat aorta.
Materials:
-
Isolated Tissue: Rat Thoracic Aorta
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution.
-
Vasoconstrictor: Phenylephrine (PE) or Norepinephrine (NE)
-
Agonist: Endothelin-1 (ET-1) or Endothelin-3 (ET-3)
-
Antagonist: this compound
-
Isolated Tissue Bath System
-
Data Acquisition System
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Carefully dissect the thoracic aorta and place it in cold, aerated PSS.
-
Remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width. Be careful not to damage the endothelium.
-
Suspend the aortic rings in the organ bath containing aerated PSS at 37°C under a resting tension of approximately 2 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
-
-
Endothelial Integrity Test:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium.
-
Wash the tissue thoroughly.
-
-
Induction of Vasorelaxation (Control):
-
Pre-contract the aortic rings with phenylephrine to a stable plateau.
-
Cumulatively add increasing concentrations of an ETB agonist (ET-1 or ET-3) to induce endothelium-dependent relaxation.
-
Record the relaxation response.
-
Wash the tissue extensively.
-
-
Antagonist Incubation:
-
Incubate a separate set of aortic rings with a known concentration of this compound for 30-60 minutes.
-
-
Inhibition of Vasorelaxation:
-
In the presence of this compound, pre-contract the rings with phenylephrine.
-
Repeat the cumulative addition of the ETB agonist and record the relaxation response.
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves for the ETB agonist in the absence and presence of this compound.
-
Calculate the IC₅₀ value for this compound, which is the concentration of the antagonist that causes a 50% inhibition of the maximal relaxation induced by the agonist.
Conclusion
The functional assays described in these application notes provide a robust framework for the characterization of this compound as a selective ETB receptor antagonist. Consistent and accurate application of these protocols will enable researchers to generate high-quality, reproducible data on the efficacy and mechanism of action of this compound and other related compounds, facilitating their development as potential therapeutic agents.
References
Troubleshooting & Optimization
IRL 1038 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRL 1038. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective antagonist for the endothelin B (ETB) receptor. It is a peptide-based compound used in research to study the physiological and pathological roles of the ETB receptor.
Q2: What is the primary known solvent and concentration for dissolving this compound?
According to available datasheet information, this compound is soluble in 20% acetonitrile at a concentration of up to 1 mg/mL.
Q3: My this compound is not dissolving. What are the common reasons for this?
Several factors can contribute to poor solubility of peptide-based compounds like this compound:
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Incorrect Solvent: Using a solvent in which the peptide is not readily soluble is the most common issue.
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Concentration Too High: Attempting to dissolve the peptide at a concentration above its solubility limit in a particular solvent.
-
Temperature: The temperature of the solvent can affect solubility.
-
pH of the Solution: The net charge of a peptide is pH-dependent, which can significantly influence its solubility.
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Improper Reconstitution Technique: The method used to dissolve the peptide can impact its ability to go into solution.
Q4: Can I use other solvents like DMSO or DMF to dissolve this compound?
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Test
Before dissolving the entire vial of this compound, it is highly recommended to perform a small-scale solubility test.
Protocol:
-
Weigh out a small amount of this compound (e.g., 0.1 mg).
-
Add a small, measured volume of the primary intended solvent (e.g., 20% acetonitrile) to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution gently.
-
Observe for complete dissolution (a clear solution with no visible particulates).
If the peptide does not dissolve, proceed to the troubleshooting steps below.
Troubleshooting Workflow
Technical Support Center: Sunitinib Off-Target Effects
As there is no publicly available information for a compound designated "IRL 1038," this technical support guide has been created using Sunitinib as a well-documented illustrative example of a multi-targeted kinase inhibitor with known unexpected off-target effects. The data and recommendations provided below are based on published literature for Sunitinib and are intended to serve as a comprehensive example of the requested content.
This guide provides troubleshooting advice and frequently asked questions regarding unexpected off-target effects that may be observed during experiments with Sunitinib.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cardiotoxicity in our cardiomyocyte cell cultures treated with Sunitinib, which seems disproportionate to its known on-target effects on VEGFR and PDGFR. Is this an expected off-target effect?
A: Yes, this is a well-documented off-target effect. Sunitinib is known to induce cardiotoxicity through mechanisms independent of its primary targets.[1][2] The primary cause is the off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a crucial regulator of cardiac metabolic homeostasis.[1][2][3] Inhibition of AMPK by Sunitinib leads to severe mitochondrial structural abnormalities, a decrease in mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, which can trigger apoptosis.
Q2: Our in vivo animal models are developing hypertension. Is this related to Sunitinib's on-target or off-target activities?
A: Hypertension is a common side effect of Sunitinib treatment. It is thought to be primarily an on-target effect related to the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) in endothelial cells, which disrupts nitric oxide signaling and leads to vasoconstriction. While it is considered an on-target effect, the severity and management of this side effect are critical considerations in both preclinical and clinical settings.
Q3: We have noticed a general decrease in cellular energy levels (ATP depletion) and metabolic changes in our non-cardiac cell lines treated with Sunitinib. Is this a known off-target effect?
A: This is a plausible off-target effect. The inhibition of AMPK by Sunitinib is a key factor in cellular energy regulation. AMPK acts as a cellular fuel sensor, and its inhibition can disrupt metabolic balance even in non-cardiac cells. While some studies have shown that Sunitinib did not reduce overall ATP levels in myocytes, it did inhibit the phosphorylation of AMPK's downstream target, acetyl-coenzyme A carboxylase, indicating a disruption in metabolic signaling. Therefore, if your experimental model is highly dependent on AMPK signaling for metabolic regulation, you may observe significant alterations.
Q4: In our experiments involving co-administration of Sunitinib with other compounds, we are seeing altered efficacy of the other drugs. Could this be an off-target interaction?
A: Yes, this is a possibility. Sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (ABCB1) and ABCG2. These transporters are responsible for the efflux of a wide variety of drugs from cells. By inhibiting these transporters, Sunitinib can increase the intracellular concentration, and thus the potential bioavailability and toxicity, of co-administered compounds that are substrates for these transporters. This is an important consideration when designing combination therapy experiments.
Troubleshooting Guides
Issue: Unexpected level of apoptosis in a cell line that does not express high levels of VEGFR or PDGFR.
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Possible Cause: Off-target kinase inhibition. Sunitinib is a multi-targeted kinase inhibitor and can affect other kinases beyond its primary targets. One of the key off-target effects is the inhibition of AMPK, which can lead to apoptosis, particularly in cells under metabolic stress.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of on-target receptors (VEGFRs, PDGFRs, KIT, etc.) in your cell line via Western Blot or qPCR.
-
Assess AMPK Pathway: Measure the phosphorylation status of AMPK and its downstream targets (e.g., ACC) in the presence and absence of Sunitinib to determine if the pathway is being inhibited.
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Rescue Experiment: To confirm if AMPK inhibition is the cause of apoptosis, consider a rescue experiment by overexpressing a constitutively active mutant of AMPK. A reduction in Sunitinib-induced apoptosis would support this off-target mechanism.
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Issue: Variability in experimental results and unexpected side effects in animal models, such as hypothyroidism or skin discoloration.
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Possible Cause: These are known off-target effects of Sunitinib. Hypothyroidism may be due to the inhibition of the RET kinase, which plays a role in thyroid physiology. The exact mechanisms for skin-related toxicities are still being investigated but are common with multi-targeted kinase inhibitors.
-
Troubleshooting Steps:
-
Monitor Thyroid Function: In in-vivo studies, regularly monitor thyroid hormone levels (T3, T4, TSH).
-
Dose Optimization: Determine the minimum effective dose for your experiments to minimize off-target toxicities.
-
Control for Genetic Background: Different animal strains may have varying sensitivities to off-target effects. Ensure you are using a consistent genetic background.
-
Data Presentation
Sunitinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Sunitinib against its primary on-target kinases and a key off-target kinase.
| Kinase Target | IC50 (nM) | Target Type | Associated Effect |
| PDGFRβ | 2 | On-Target | Anti-tumor, Anti-angiogenic |
| VEGFR2 (Flk-1) | 80 | On-Target | Anti-angiogenic |
| KIT | <10 | On-Target | Anti-tumor (GIST) |
| FLT3 | 50 | On-Target | Anti-tumor (AML) |
| RET | Not specified | On-Target | Anti-tumor, potential for hypothyroidism |
| AMPK | Potent inhibitor | Off-Target | Cardiotoxicity, Metabolic disruption |
Note: IC50 values can vary between different assay conditions and cell lines.
Experimental Protocols
Protocol: Kinome Profiling to Identify Off-Target Effects
This protocol provides a general workflow for using a competition binding assay (e.g., KINOMEscan™) to identify the off-target interactions of an inhibitor like Sunitinib.
-
Compound Preparation:
-
Prepare a stock solution of Sunitinib in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Principle:
-
The assay measures the ability of the test compound (Sunitinib) to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
-
Experimental Steps:
-
Kinase Preparation: A comprehensive panel of kinases is expressed, typically as fusions with a unique DNA tag.
-
Binding Reaction: The kinases are incubated with the immobilized ligand and a range of concentrations of Sunitinib.
-
Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its unique DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), and a dissociation constant (Kd) or percentage of control at a specific concentration is determined to quantify the binding affinity of Sunitinib to each kinase in the panel.
-
-
Interpretation:
-
High binding affinity to kinases other than the intended targets (VEGFRs, PDGFRs, etc.) indicates potential off-target effects. These off-target "hits" can then be further investigated in cell-based assays to determine their functional consequences.
-
Mandatory Visualization
Caption: On-target vs. off-target signaling of Sunitinib.
Caption: Experimental workflow for kinome profiling.
References
- 1. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability with IRL-1038 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor cell viability when using the endothelin B (ETB) receptor antagonist, IRL-1038.
Frequently Asked Questions (FAQs)
Q1: What is IRL-1038 and what is its known mechanism of action?
IRL-1038 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] It functions by inhibiting the binding of endothelins to the ETB receptor.[4][5]
Q2: Is IRL-1038 expected to cause a decrease in cell viability?
While direct studies on IRL-1038's comprehensive effects on the viability of a wide range of cell types are not extensively documented in the provided search results, studies on other ETB-specific antagonists, such as A-192621 and BQ788, have shown a reduction in viable cell numbers in glioma and melanoma cell lines. This effect was observed to be dose- and time-dependent and was associated with the induction of G2/M arrest and apoptosis. Interestingly, this reduction in cell viability appeared to be independent of the ETB receptor, suggesting potential off-target effects or involvement of other signaling pathways. Therefore, it is plausible that IRL-1038, as an ETB antagonist, could also impact cell viability.
Q3: My untreated control cells show good viability, but the IRL-1038 treated cells show a significant drop in viability. What could be the cause?
Several factors could contribute to this observation:
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Dose-dependent cytotoxicity: Similar to other ETB antagonists, IRL-1038 might be inducing cell cycle arrest and apoptosis in a dose-dependent manner.
-
Activation of stress pathways: The compound may be activating stress or DNA damage response pathways, leading to cell death.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the effects of IRL-1038.
Q4: My negative control (vehicle-treated) cells are also showing poor viability. What should I do?
This issue is likely related to your experimental setup rather than the specific effects of IRL-1038. Here are some common causes and solutions:
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Cell Health: Use cells that are in the exponential growth phase and within a low passage number. Unhealthy cells are more susceptible to stress.
-
Seeding Density: Plating too few or too many cells can impact viability. Optimize the seeding density for your specific cell line.
-
Contamination: Regularly check your cell cultures for microbial contamination, which can cause widespread cell death.
Troubleshooting Guide
Problem 1: High Variability in Viability Between Replicate Wells Treated with IRL-1038
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for accurate dispensing. |
| Pipetting Errors | Calibrate your pipettes regularly. Use a new pipette tip for each replicate to avoid cross-contamination and inaccurate volumes. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Incomplete IRL-1038 Mixing | After adding IRL-1038 to the wells, ensure gentle but thorough mixing to achieve a uniform concentration. |
Problem 2: No Dose-Dependent Effect Observed with IRL-1038
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions of IRL-1038 for each experiment. Verify the concentration of your stock solution. |
| Insufficient Incubation Time | The effects of IRL-1038 on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | The cell line you are using may be resistant to the effects of IRL-1038. Consider using a different cell line that is known to express the endothelin system. |
| Drug Binding to Serum | Components in the serum of your culture medium can bind to and inactivate the compound. Try reducing the serum concentration, if appropriate for your cells. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of IRL-1038 concentrations. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: A logical workflow for troubleshooting poor cell viability in experiments involving IRL-1038.
Caption: A hypothesized signaling pathway for ETB antagonist-induced reduction in cell viability.
References
- 1. Endothelin Beta Receptor Antagonist IRL 1038 - Echelon Biosciences [echelon-inc.com]
- 2. IRL-1038 (CAS 144602-02-8): R&D Systems [rndsystems.com]
- 3. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An endothelin B receptor-selective antagonist: this compound, [Cys11-Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of IRL1038: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IRL1038's antagonist activity against other known endothelin receptor antagonists. The information presented is supported by experimental data from publicly available scientific literature to assist researchers in evaluating IRL1038 for their studies.
Executive Summary
IRL1038 is a potent and selective antagonist of the Endothelin B (ETB) receptor, a key player in various physiological processes, including vasoconstriction, vasodilation, and cell proliferation. This guide compares the binding affinity and functional activity of IRL1038 with other well-characterized endothelin receptor antagonists (ERAs), including the ETB-selective antagonist BQ-788, and the dual ETA/ETB receptor antagonists bosentan, ambrisentan, and macitentan. The presented data, derived from in vitro binding and functional assays, confirms the antagonist properties of IRL1038 and highlights its selectivity for the ETB receptor.
Comparative Antagonist Activity
The antagonist activity of IRL1038 and other selected ERAs is summarized below. The data is primarily derived from radioligand binding assays and functional vascular tone assessments.
Table 1: Comparative Binding Affinity of Endothelin Receptor Antagonists
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Receptor Selectivity |
| IRL1038 | ETB | 6-11 [1] | Selective for ETB [1] |
| ETA | 400-700[1] | ||
| BQ-788 | ETB | 1.2 (IC50)[1][2] | Selective for ETB |
| ETA | 1300 (IC50) | ||
| Bosentan | ETA | 26-77.9 | Dual ETA/ETB |
| ETB | 95-520 | ||
| Ambrisentan | ETA | 0.011-12 | Selective for ETA |
| ETB | 4.6-65 | ||
| Macitentan | ETA | 0.5-2.5 | Dual ETA/ETB |
| ETB | 391-995 |
Table 2: Comparative Functional Antagonist Activity
| Compound | Functional Assay | Potency (pA2) |
| IRL1038 | Inhibition of endothelin-induced vascular relaxation | - |
| BQ-788 | Inhibition of ETB-selective agonist-induced vasoconstriction | 8.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Endothelin Receptors
This protocol is a generalized procedure based on established methods for determining the binding affinity of a compound to endothelin receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., IRL1038) for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)
-
Test compound (unlabeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard antagonist.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Aortic Ring Functional Assay
This protocol outlines a common method to assess the functional antagonist activity of a compound on vascular smooth muscle tone.
Objective: To evaluate the ability of a test compound to inhibit endothelin-induced vasoconstriction or vasodilation in isolated aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c)
-
Norepinephrine (for pre-contraction in relaxation studies)
-
Test compound (e.g., IRL1038)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
For vasodilation studies, the endothelium should be kept intact. For some vasoconstriction studies, the endothelium may be mechanically removed.
-
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). For rings with intact endothelium, assess endothelium-dependent relaxation with acetylcholine after pre-contraction with norepinephrine.
-
Antagonist Incubation: Add the test compound (e.g., IRL1038) at various concentrations to the organ baths and incubate for a defined period (e.g., 30-60 minutes).
-
Agonist-Induced Response:
-
For vasoconstriction: Add cumulative concentrations of ET-1 or a selective agonist to generate a concentration-response curve.
-
For vasodilation: Pre-contract the rings with norepinephrine and then add cumulative concentrations of an endothelin agonist that induces relaxation (e.g., ET-1 or ET-3 in the presence of intact endothelium).
-
-
Data Analysis:
-
Measure the change in tension (contraction or relaxation) in response to the agonist.
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
-
Signaling Pathways and Experimental Workflows
ETB Receptor Signaling Pathway
The Endothelin B (ETB) receptor, upon activation by endothelin peptides, initiates a cascade of intracellular signaling events that can lead to either vasodilation or vasoconstriction, depending on the cell type.
Caption: ETB receptor signaling pathway leading to vasodilation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of an antagonist.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Isolated Aortic Ring Assay
This diagram outlines the procedure for assessing the functional antagonist activity of a compound on vascular tissue.
Caption: Workflow for an isolated aortic ring assay.
References
A Comparative Guide to IRL 1038 and Other Selective Endothelin B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IRL 1038 with other selective endothelin B (ETB) receptor antagonists, namely BQ-788 and A-192621. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying the endothelin system.
Introduction to Endothelin B Receptor Antagonism
The endothelin (ET) system plays a crucial role in vascular physiology and pathophysiology. It comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor has more complex roles. Located on endothelial cells, ETB receptors mediate the release of vasodilators such as nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. On smooth muscle cells, ETB receptors can also contribute to vasoconstriction. Selective ETB receptor antagonists are invaluable tools for dissecting the specific functions of the ETB receptor in various physiological and disease models.
Molecular and In Vitro Performance Comparison
A critical aspect of a receptor antagonist is its affinity and selectivity for its target. The following tables summarize the binding affinities and functional potencies of this compound, BQ-788, and A-192621.
Table 1: Receptor Binding Affinity of ETB Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (ETA Ki / ETB Ki) |
| This compound | ETB | 6-11[1] | - | ~60-70 |
| ETA | 400-700[1] | - | ||
| BQ-788 | ETB | - | 1.2[2][3][4] | ~1083 |
| ETA | - | 1300 | ||
| A-192621 | ETB | 8.8 | 4.5 | 636 |
| ETA | 5600 | 4280 |
Table 2: In Vitro Functional Potency of ETB Receptor Antagonists
| Compound | Functional Assay | Agonist | pA2 Value |
| This compound | Inhibition of endothelium-dependent relaxation (Rat Aorta) | Endothelins | Not explicitly provided as pA2, but effective at 0.3-3 µM |
| BQ-788 | Inhibition of vasoconstriction (Rabbit Pulmonary Artery) | BQ-3020 (ETB-selective) | 8.4 |
| A-192621 | Inhibition of vasoconstriction (Isolated Arteries) | Sarafotoxin S6c (ETB-selective) | 8.4 |
In Vivo Efficacy
The in vivo effects of these antagonists have been characterized in various animal models, primarily focusing on their impact on blood pressure regulation.
-
This compound: In guinea pigs, an ET-1(11-21) fragment, consistent with the structure of this compound, was shown to inhibit bronchoconstriction induced by isocapnic hyperpnea, suggesting a role for ETB receptors in airway hyperreactivity.
-
BQ-788: In conscious rats, intravenous administration of BQ-788 (3 mg/kg/h) completely inhibited the depressor response mediated by an ETB receptor agonist, sarafotoxin S6c. In pithed rats, BQ-788 (3 mg/kg) caused a significant leftward shift in the ET-1 dose-response curve, indicating its potent blockade of ETB-mediated vasodilation. Furthermore, in a melanoma xenograft model in nude mice, administration of BQ-788 significantly slowed tumor growth.
-
A-192621: In anesthetized rats, pretreatment with A-192621 (3.0 mg/kg/h) significantly augmented the pressor response to ET-1, consistent with the blockade of ETB-mediated vasodilation and clearance of ET-1.
Due to the lack of head-to-head comparative studies in the same animal model, a direct ranking of the in vivo efficacy of these three antagonists is not possible from the available data.
Pharmacokinetic Properties
Pharmacokinetic parameters are essential for designing in vivo experiments. Limited data is available for these selective ETB receptor antagonists.
Table 3: Pharmacokinetic Parameters of A-192621
| Species | Route | Plasma Half-life (h) |
| Rat | Oral | 5.0 |
| Dog | Oral | 2.0 |
| Monkey | Oral | 3.1 |
Unfortunately, specific pharmacokinetic data such as plasma half-life, bioavailability, and clearance for this compound and BQ-788 in rats or other species were not identified in the conducted searches.
Chemical Structures
Figure 1. Chemical structures of the ETB receptor antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and a general workflow for evaluating ETB receptor antagonists.
Figure 2. Simplified Endothelin Signaling Pathway.
Figure 3. General workflow for the evaluation of ETB receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound for ETB receptors.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissues known to have high ETB receptor density) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ETB receptor ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation in a suitable buffer.
-
Competition: The incubation is performed in the absence (total binding) or presence of increasing concentrations of the unlabeled test antagonist (e.g., this compound, BQ-788, or A-192621). Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ETB ligand.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Vascular Ring Functional Assay (General Protocol)
This protocol describes a common method for assessing the functional potency of an ETB receptor antagonist.
-
Tissue Preparation: A blood vessel, such as the rat aorta or rabbit pulmonary artery, is isolated and cut into rings of 2-3 mm in width.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. For relaxation studies, the rings are pre-contracted with an agonist like norepinephrine.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an ETB receptor agonist (e.g., sarafotoxin S6c or BQ-3020) is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with the test antagonist (e.g., this compound, BQ-788, or A-192621) for a defined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the ETB agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.
Conclusion
This compound, BQ-788, and A-192621 are all potent and selective ETB receptor antagonists. BQ-788 and A-192621 demonstrate comparable and high functional potency in vascular tissues. While in vivo data confirms the ETB antagonistic activity of all three compounds, a direct comparative study is needed to definitively rank their efficacy. A significant gap in the current knowledge is the lack of publicly available pharmacokinetic data for this compound and BQ-788. The choice of antagonist for a particular study will depend on the specific experimental needs, including the required level of selectivity, the desired route of administration, and the duration of the experiment. This guide provides a foundation for researchers to make an informed decision based on the currently available data.
References
- 1. Effects of endothelin B receptor antagonists, BQ788 and ET-1(11-21) fragment on the bronchoconstriction elicited by isocapnic hyperpnea in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IRL 1038 and BQ-788 in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used selective endothelin B (ETB) receptor antagonists, IRL 1038 and BQ-788. The information presented is collated from various functional studies to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to this compound and BQ-788
This compound and BQ-788 are potent and selective antagonists of the endothelin B (ETB) receptor, a G protein-coupled receptor involved in a variety of physiological processes, including vasoconstriction, vasodilation, cell proliferation, and bronchoconstriction.[1][2] Both compounds are invaluable tools for investigating the physiological and pathophysiological roles of the ETB receptor.
This compound , chemically [Cys11-Cys15]-Endothelin-1 (11-21), is a peptide-based antagonist.[2] BQ-788 , with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is also a peptide antagonist.[3] Their primary mechanism of action is to competitively block the binding of endothelins to the ETB receptor, thereby inhibiting downstream signaling.
Quantitative Comparison of Functional Parameters
The following tables summarize the key quantitative data for this compound and BQ-788 from various in vitro and in vivo studies. These values provide a basis for comparing their potency and selectivity.
Table 1: Receptor Binding Affinity
| Antagonist | Receptor Subtype | Assay Type | Cell/Tissue Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | ETB | Radioligand Binding | Various tissues (rat, guinea pig, pig, human) | - | 6-11 | [2] |
| ETA | Radioligand Binding | Various tissues (rat, guinea pig, pig, human) | - | 400-700 | ||
| BQ-788 | ETB | Radioligand Binding | Human Girrardi heart cells | 1.2 | - | |
| ETA | Radioligand Binding | Human neuroblastoma SK-N-MC cells | 1300 | - | ||
| ETB | Radioligand Binding | Human left ventricle | - | 1980 |
Table 2: In Vitro Functional Antagonism
| Antagonist | Assay Type | Agonist | Tissue/Cell Type | pA2 | Reference(s) |
| BQ-788 | Vasoconstriction | ETB-selective agonist | Isolated rabbit pulmonary arteries | 8.4 |
Table 3: In Vivo Functional Antagonism
| Antagonist | Model | Effect Measured | Dose | Result | Reference(s) |
| BQ-788 | Conscious rats | ET-1 or S6c-induced depressor response | 3 mg/kg/h, i.v. | Complete inhibition | |
| Dahl salt-sensitive hypertensive rats | Blood pressure | 3 mg/kg/h, i.v. | Increased by ~20 mm Hg |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Endothelin B Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols based on commonly cited experimental setups.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki values) of this compound and BQ-788 for endothelin receptors.
Materials:
-
Cell membranes prepared from cells expressing ETB receptors (e.g., human Girrardi heart cells) or ETA receptors (e.g., human neuroblastoma SK-N-MC cells).
-
Radiolabeled endothelin, typically [125I]-ET-1.
-
This compound or BQ-788 at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [125I]-ET-1 in the binding buffer.
-
Varying concentrations of the unlabeled antagonist (this compound or BQ-788) are added to the incubation mixture to compete for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.
In Vitro Vasoconstriction/Vasorelaxation Assay
Objective: To assess the functional antagonist activity of this compound and BQ-788 on vascular smooth muscle.
Materials:
-
Isolated blood vessel rings (e.g., rabbit pulmonary artery, rat aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
Isometric force transducer and data acquisition system.
-
An ETB receptor agonist (e.g., sarafotoxin S6c or ET-3).
-
This compound or BQ-788 at various concentrations.
-
A vasoconstrictor to pre-contract the vessel for relaxation studies (e.g., norepinephrine).
Procedure (Vasoconstriction):
-
Isolated arterial rings are mounted in organ baths under optimal resting tension.
-
After an equilibration period, a cumulative concentration-response curve to an ETB agonist is generated.
-
The tissues are then washed and incubated with a specific concentration of this compound or BQ-788 for a defined period.
-
A second cumulative concentration-response curve to the ETB agonist is then performed in the presence of the antagonist.
-
The rightward shift in the concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Procedure (Vasorelaxation):
-
Vessel rings with intact endothelium are pre-contracted with a vasoconstrictor like norepinephrine.
-
Once a stable contraction is achieved, a cumulative concentration-response curve to an endothelin (which induces endothelium-dependent relaxation via ETB receptors) is performed.
-
The tissues are washed and incubated with this compound or BQ-788.
-
The vasorelaxation response to the endothelin is re-evaluated in the presence of the antagonist.
-
The degree of inhibition of the relaxation response indicates the antagonist's potency.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound and BQ-788 on endothelin-induced cell proliferation.
Materials:
-
A suitable cell line that proliferates in response to endothelin (e.g., various cancer cell lines).
-
Cell culture medium and supplements.
-
Endothelin-1.
-
This compound or BQ-788.
-
A cell proliferation detection reagent (e.g., MTT, WST-1, or BrdU).
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with endothelin-1 in the presence or absence of varying concentrations of this compound or BQ-788.
-
The plates are incubated for a period sufficient to observe proliferation (e.g., 24-72 hours).
-
At the end of the incubation period, the cell proliferation reagent is added to the wells according to the manufacturer's instructions.
-
After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
The percentage of inhibition of endothelin-induced proliferation is calculated for each antagonist concentration.
Conclusion
Both this compound and BQ-788 are potent and selective ETB receptor antagonists that have been instrumental in elucidating the role of the ETB receptor in health and disease. BQ-788 generally exhibits a higher binding affinity for the ETB receptor compared to this compound, as indicated by its lower IC50 and Ki values in several studies. The choice between these two antagonists will depend on the specific requirements of the experimental setup, including the desired potency, the biological system under investigation, and whether a peptide-based antagonist is suitable. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their study design.
References
Cross-Validation of IRL 1038 Results with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of IRL 1038, a selective endothelin B (ETB) receptor antagonist, with the physiological outcomes observed in genetic knockout mouse models of the ETB receptor. By cross-validating the results from pharmacological intervention and genetic deletion, we can gain a deeper understanding of the role of the ETB receptor in cardiovascular and smooth muscle function.
Summary of Findings
The data presented here demonstrates a strong correlation between the effects of the selective ETB receptor antagonist, this compound, and the phenotype observed in ETB receptor knockout mice. Both approaches reveal the crucial role of the ETB receptor in mediating endothelium-dependent vasodilation and maintaining normal blood pressure.
Key Observations:
-
Pharmacological Blockade with this compound: In isolated rat aortic rings, this compound selectively inhibits endothelin-induced, endothelium-dependent relaxation, indicating its function in blocking the vasodilatory effects mediated by endothelial ETB receptors.[1]
-
Genetic Deletion of ETB Receptors: Mice with a genetic knockout of the ETB receptor exhibit significantly elevated blood pressure, confirming the receptor's essential role in blood pressure regulation.
-
Vascular Reactivity: The impairment of endothelium-dependent relaxation, a key function of the ETB receptor, is a common observation in both this compound treated tissues and in blood vessels isolated from ETB receptor knockout mice.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and ETB receptor knockout models.
Table 1: Effect of this compound on Endothelin-Induced Vascular Relaxation in Isolated Rat Aorta
| Treatment | Agonist | Concentration (µM) | Inhibition of Relaxation (%) |
| This compound | Endothelin-1 | 0.3 - 3 | Concentration-dependent |
| Data adapted from Eur J Pharmacol. 1993 Feb 16;231(3):371-4.[1] |
Table 2: Cardiovascular Phenotype of ETB Receptor Knockout Mice
| Mouse Model | Parameter Measured | Observation |
| Global ETB Receptor Knockout | Blood Pressure | Significantly increased |
| Endothelial-specific ETB Knockout | Blood Pressure | No significant change |
| Smooth Muscle-specific ETB Knockout | Blood Pressure | Modestly elevated |
| Data synthesized from multiple sources. |
Table 3: Comparison of Vascular Reactivity in ETB Knockout Models and this compound Treatment
| Model/Treatment | Vascular Bed | Agonist/Stimulus | Observed Effect |
| ETB Receptor Knockout (Aorta) | Aorta | Acetylcholine | Impaired endothelium-dependent relaxation |
| This compound (Rat Aorta) | Rat Aorta | Endothelin-1 | Inhibition of endothelium-dependent relaxation[1] |
| Comparison based on similar physiological pathways. |
Experimental Protocols
Vascular Reactivity Studies with this compound (Isolated Rat Aorta)
-
Tissue Preparation: Thoracic aortas are excised from rats and cut into rings. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Experimental Procedure: Aortic rings are pre-contracted with norepinephrine. Once a stable contraction is achieved, cumulative concentrations of endothelin-1 are added to induce endothelium-dependent relaxation. To test the effect of this compound, the aortic rings are pre-incubated with the antagonist before the addition of endothelin-1.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by norepinephrine. The inhibitory effect of this compound is determined by comparing the concentration-response curves of endothelin-1 in the presence and absence of the antagonist.
Blood Pressure Measurement in ETB Receptor Knockout Mice
-
Animal Models: ETB receptor knockout mice (global or tissue-specific) and wild-type littermates are used.
-
Methodology: Blood pressure is typically measured using radiotelemetry. A pressure-sensing catheter is surgically implanted into the carotid artery or aorta of the mice. This allows for continuous and long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced artifacts.
-
Data Analysis: Blood pressure recordings are collected over several days to establish a baseline and assess any significant differences between the knockout and wild-type groups.
Vascular Reactivity in Isolated Aorta from ETB Knockout Mice
-
Tissue Preparation: Thoracic aortas are isolated from ETB receptor knockout and wild-type mice and prepared as described for the rat aorta.
-
Experimental Procedure: Aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine. Endothelium-dependent relaxation is then assessed by adding cumulative concentrations of an endothelium-dependent vasodilator, typically acetylcholine.
-
Data Analysis: The relaxation responses are compared between the knockout and wild-type groups to determine the impact of ETB receptor deletion on endothelial function.
Visualizations
Signaling Pathway of Endothelin B Receptor-Mediated Vasodilation
Caption: ETB receptor signaling pathway in endothelial cells leading to vasodilation.
Experimental Workflow for Cross-Validation
References
A Comparative Analysis of IRL-1038 and Other Endothelin Receptor Antagonists
For Immediate Release
This guide provides a detailed comparative analysis of IRL-1038, a selective endothelin-B (ETB) receptor antagonist, and other notable endothelin receptor antagonists (ETAs). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Endothelin Receptor Antagonists
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation.[1][2] It consists of three potent vasoconstrictive peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[2][3][4] The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. The ETB receptor has a more complex role; on endothelial cells, it mediates vasodilation and the clearance of ET-1, while on smooth muscle cells, it can also contribute to vasoconstriction.
Endothelin receptor antagonists are classified based on their selectivity for these receptors. They include selective ETA receptor antagonists, selective ETB receptor antagonists, and dual ETA/ETB receptor antagonists. These antagonists are critical research tools and have therapeutic applications in conditions such as pulmonary arterial hypertension (PAH).
Comparative Analysis of Receptor Binding Affinities
The binding affinities of IRL-1038 and other key ETAs for the ETA and ETB receptors are summarized in the table below. The data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are derived from various in-vitro receptor binding assays. Lower values indicate higher binding affinity.
| Compound Name | Receptor Target | Ki / IC50 (ETA) [nM] | Ki / IC50 (ETB) [nM] | Selectivity |
| IRL-1038 | Selective ETB Antagonist | 400 - 700 | 6 - 11 | ETB selective |
| Bosentan | Dual ETA/ETB Antagonist | - | 95 (IC50) | Non-selective |
| Macitentan | Dual ETA/ETB Antagonist | 0.5 (IC50) | 391 (IC50) | Dual, with ETA preference |
| Ambrisentan | Selective ETA Antagonist | 0.011 | >4000-fold lower affinity for ETB | Highly ETA selective |
| Atrasentan | Selective ETA Antagonist | 0.034 | 63.3 | ~1800-fold ETA selective |
| Sitaxsentan | Selective ETA Antagonist | - | - | ~6500-fold ETA selective |
| Zibotentan | Selective ETA Antagonist | 13 (IC50) | No effect | Highly ETA selective |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize endothelin receptor antagonists.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target endothelin receptor (ETA or ETB) are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated in a multi-well plate with a constant concentration of a radiolabeled endothelin peptide (e.g., [125I]ET-1) and varying concentrations of the antagonist being tested.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit the contraction of vascular smooth muscle induced by an endothelin agonist.
Protocol:
-
Tissue Preparation: A segment of a blood vessel (e.g., rat aorta or human pulmonary artery) is isolated and cut into rings. The rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue rings are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The antagonist is added to the organ bath at a specific concentration and incubated for a predetermined time.
-
Agonist Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of an endothelin agonist (e.g., ET-1 or the ETB-selective agonist sarafotoxin S6c).
-
Measurement of Contraction: The isometric tension of the muscle rings is continuously recorded using a force transducer.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's concentration-response curve to the right. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's potency.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by an endothelin agonist.
Protocol:
-
Cell Culture: Cells expressing the target endothelin receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: An endothelin agonist is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The changes in intracellular calcium are measured using a fluorescence plate reader that detects the fluorescence emission of the dye.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating endothelin receptor antagonists.
Caption: Endothelin signaling pathway and points of antagonist intervention.
Caption: Experimental workflow for evaluating endothelin receptor antagonists.
References
- 1. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Confirming the Selectivity of IRL 1038 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IRL 1038, a selective endothelin B (ETB) receptor antagonist, with other alternatives, supported by experimental data. The following sections detail its selectivity profile, performance in experimental models, and the methodologies employed in these studies.
Endothelin Receptor Antagonism: A Brief Overview
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptides (ET-1, ET-2, and ET-3) and two primary G-protein coupled receptors: ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction. ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role. Their activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin, while on smooth muscle cells, they can also induce vasoconstriction. Consequently, the selective antagonism of these receptors is a key area of research for various cardiovascular and other diseases.
This compound: A Selective ETB Receptor Antagonist
This compound is a peptide antagonist recognized for its high selectivity for the ETB receptor. This selectivity is crucial for dissecting the specific roles of the ETB receptor in various physiological and pathological processes.
Data Presentation: Quantitative Comparison of Selectivity
The selectivity of this compound has been quantified and compared to other endothelin receptor antagonists. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for this compound and a well-characterized alternative, BQ-788. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) / IC50 | Selectivity (ETA/ETB) | Reference |
| This compound | ETB | 6-11 nM (Ki) | ~36-117 fold | [1] |
| ETA | 0.4-0.7 µM (Ki) | [1] | ||
| BQ-788 | ETB | 1.2 nM (IC50) | ~1083 fold | |
| ETA | 1300 nM (IC50) |
Note: Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a stronger interaction. The selectivity ratio is calculated by dividing the ETA value by the ETB value.
Experimental Protocols
Radioligand Binding Assays for Selectivity Determination
Objective: To determine the binding affinity and selectivity of a test compound (e.g., this compound) for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors (e.g., from human Girardi heart cells for ETB or SK-N-MC neuroblastoma cells for ETA).
-
Radiolabeled endothelin, such as [¹²⁵I]-ET-1.
-
Test compound (this compound or other antagonists).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
General Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled endothelin and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of Endothelin Receptors
Caption: Endothelin-1 signaling and the inhibitory action of this compound.
Experimental Workflow for Determining Antagonist Selectivity
Caption: Workflow for determining the selectivity of an endothelin receptor antagonist.
Performance in a Cardiovascular Experimental Model
While the application of this compound in a wide range of "new" experimental models is not extensively documented in publicly available literature, its utility has been demonstrated in established cardiovascular models. One such model involves the use of isolated rat aorta to study endothelium-dependent vascular relaxation.
In this model, endothelin-1 and endothelin-3 induce endothelium-dependent relaxation in norepinephrine-stimulated aortic rings. The application of this compound at concentrations of 0.3-3 µM was shown to inhibit this relaxation, demonstrating its antagonistic effect at the ETB receptors on endothelial cells. Importantly, this compound did not affect the relaxation induced by carbachol, indicating its selectivity for the endothelin system. Furthermore, in the presence of the endothelium, this compound augmented the contractile effects of endothelins, consistent with the blockade of the vasodilatory ETB receptors.
This experimental model confirms the ability of this compound to selectively antagonize ETB receptor-mediated responses in a functional vascular setting.
Conclusion
This compound is a potent and selective ETB receptor antagonist, as demonstrated by in vitro binding assays. Its high affinity for the ETB receptor, coupled with a significantly lower affinity for the ETA receptor, makes it a valuable tool for investigating the specific functions of the ETB receptor. While its application in a broad range of novel experimental models is an area for future research, its performance in established cardiovascular models confirms its selectivity and utility in functional assays. This guide provides researchers with a comparative overview of this compound's selectivity, offering a foundation for its application in further experimental studies.
References
Comparative Analysis of IRL-1038 Specificity for the Endothelin B Receptor
This guide provides a detailed comparison of IRL-1038 with other endothelin receptor antagonists, focusing on its specificity for the endothelin B (ETB) receptor. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and pathway visualizations to support further research and development.
Introduction to Endothelin Receptors and Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[1][2] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] ETB receptors are found on endothelial cells, where they mediate vasodilation via nitric oxide release, and also on smooth muscle cells, where they can contribute to vasoconstriction.[1] The distinct roles of these receptors have driven the development of selective antagonists to target specific pathways in various diseases.
IRL-1038 has been identified as a selective antagonist for the ETB receptor.[3] This guide compares its binding affinity and selectivity to other well-known endothelin receptor antagonists, providing a clear overview of its performance.
Quantitative Comparison of Endothelin Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of IRL-1038 and other antagonists for the ETA and ETB receptors. Lower values indicate higher binding affinity. The selectivity ratio is calculated to illustrate the preference of each antagonist for one receptor subtype over the other.
| Compound Name | Receptor Target | ETA Affinity (Ki/IC50, nM) | ETB Affinity (Ki/IC50, nM) | Selectivity (ETA/ETB Ratio) | Reference(s) |
| IRL-1038 | ETB Selective | 400-700 | 6-11 | ~0.01-0.03 | **** |
| BQ-788 | ETB Selective | 1300 | 1.2 | ~0.0009 | |
| Bosentan | Dual ETA/ETB | 12.5 | 1100 | ~0.01 | |
| Ambrisentan | ETA Selective | ~1 | ~195 | ~0.005 | |
| Macitentan | Dual ETA/ETB | 0.5 | 391 | ~0.001 | |
| Atrasentan | ETA Selective | 0.034 | 63.3 | ~0.0005 | |
| Sitaxsentan | ETA Selective | - | - | 6500-fold more selective for ETA | |
| Zibotentan | ETA Selective | 13 | >10000 | <0.0013 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (in this case, the antagonist) for a receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of unlabeled antagonists by their ability to compete with a radiolabeled ligand for binding to ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Unlabeled antagonists: IRL-1038 and other compounds for comparison.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Cells expressing either ETA or ETB receptors are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Competition Binding: A fixed concentration of the radioligand ([125I]-ET-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to the receptor.
Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing endothelin receptors.
Materials:
-
Cells expressing ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist (e.g., ET-1).
-
Antagonist (IRL-1038 and others).
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Cells are seeded in a multi-well plate and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to intracellular calcium.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.
-
Agonist Stimulation: The agonist (ET-1) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in fluorescence is quantified to determine its potency (e.g., IC50).
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and the experimental workflow for determining receptor specificity.
Caption: Endothelin signaling pathway and the inhibitory action of IRL-1038 on ETB receptors.
Caption: Experimental workflow for determining the specificity of endothelin receptor antagonists.
References
A Comparative Guide to IRL-1038 and Non-Peptide ETB Antagonists for Researchers
This guide provides a detailed comparison of the peptide endothelin B (ETB) receptor antagonist, IRL-1038, with several non-peptide antagonists. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data. This document summarizes quantitative data in structured tables, presents detailed experimental methodologies, and includes visualizations of key biological pathways and experimental workflows.
Introduction to Endothelin B Receptor Antagonism
The endothelin (ET) system plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases. The ETB receptor, one of the two main endothelin receptor subtypes (ETA and ETB), is involved in both vasodilation, through the release of nitric oxide and prostacyclin from endothelial cells, and vasoconstriction in smooth muscle cells. Consequently, ETB receptor antagonists are valuable tools for dissecting the physiological and pathological roles of the endothelin system and hold potential as therapeutic agents.
IRL-1038 is a peptide-based antagonist known for its high selectivity for the ETB receptor. In contrast, a range of non-peptide antagonists have been developed, offering different selectivity profiles and pharmacokinetic properties. This guide provides a direct comparison to aid in the selection of the most appropriate tool for specific research needs.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of IRL-1038 and a selection of non-peptide endothelin receptor antagonists.
Table 1: Comparative Binding Affinities (Ki / IC50 in nM)
| Compound | Type | ETB Receptor Affinity (Ki / IC50 in nM) | ETA Receptor Affinity (Ki / IC50 in nM) | Selectivity (ETA/ETB Ratio) |
| IRL-1038 | Peptide | 6 - 11[1] | 400 - 700[1] | ~60 |
| Bosentan | Non-peptide | 95[2][3] | 4.7[2] | ~0.05 |
| Ambrisentan | Non-peptide | 195 | 1 | ~0.005 |
| Macitentan | Non-peptide | 391 | 0.5 | ~0.001 |
| Atrasentan | Non-peptide | 63.3 | 0.034 | ~0.0005 |
| Zibotentan | Non-peptide | >10,000 | 13 | <0.0013 |
Table 2: Comparative Functional Antagonism (pA2 / pKB)
| Compound | ETB Functional Potency (pA2 / pKB) |
| Bosentan | 6.0 - 6.7 |
| Macitentan | 5.5 |
Note on Data: The presented data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Key Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: ETB Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for ETB Receptors
This protocol outlines a typical radioligand competition binding assay to determine the affinity of a test compound for the ETB receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human ETB receptor.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1) at a concentration approximate to its Kd for the ETB receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: IRL-1038 and non-peptide antagonists at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) and a vacuum manifold.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Preparation: Dilute the cell membranes in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of diluted cell membranes.
-
50 µL of the test compound at various concentrations (or assay buffer for total binding, or high concentration of unlabeled ET-1 for non-specific binding).
-
50 µL of [¹²⁵I]ET-1.
-
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Isolated Blood Vessel Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit ETB receptor-mediated vascular contraction.
1. Materials:
-
Tissue: Isolated arterial rings (e.g., rat aorta, porcine coronary artery) with or without intact endothelium, depending on the experimental question.
-
Organ Bath System: Equipped with isometric force transducers and a data acquisition system.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C. The composition is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Agonist: An ETB-selective agonist (e.g., Sarafotoxin S6c) or ET-1.
-
Test Compounds: IRL-1038 or non-peptide antagonists at various concentrations.
2. Procedure:
-
Tissue Preparation: Dissect the blood vessel and cut it into rings of 2-4 mm in length. Mount the rings in the organ baths containing PSS under a resting tension (e.g., 1-2 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing and readjustment of the tension.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure their viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Add the antagonist (IRL-1038 or a non-peptide antagonist) at a single concentration to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes). A parallel control tissue receives only the vehicle.
-
Cumulative Concentration-Response Curve: Add the ETB agonist in a cumulative manner to generate a concentration-response curve for contraction.
-
Repeat: Repeat steps 4 and 5 with different concentrations of the antagonist.
3. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the log concentration of the agonist against the response.
-
Determine the EC₅₀ of the agonist in the absence and presence of different concentrations of the antagonist.
-
Construct a Schild plot by plotting the log(concentration ratio - 1) against the log concentration of the antagonist. The x-intercept of the linear regression provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from 1 suggests competitive antagonism.
Conclusion
This guide provides a comparative overview of the peptide ETB antagonist IRL-1038 and several non-peptide antagonists. IRL-1038 stands out for its high selectivity for the ETB receptor, making it a valuable tool for studies where specific blockade of this receptor is desired. Non-peptide antagonists, on the other hand, offer a range of selectivity profiles and generally possess better oral bioavailability, making them suitable for in vivo studies and as potential therapeutic agents. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired selectivity, the experimental system, and the intended application. The provided data and protocols should serve as a valuable resource for researchers in their experimental design and compound selection.
References
Independent Verification of IRL 1038 Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the endothelin B (ETB) receptor antagonist IRL 1038 with a well-characterized alternative, BQ-788. A critical aspect of this guide is the independent verification of scientific findings, and as such, it addresses the significant issue of the retraction of a key publication related to this compound. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the key assays are provided.
Executive Summary
This compound was initially reported as a potent and selective ETB receptor antagonist. However, a foundational research paper describing its properties has been retracted, raising significant concerns about the reliability and reproducibility of the initial findings. In contrast, BQ-788 is a widely used and independently validated selective ETB receptor antagonist, serving as a reliable standard in the field. This guide presents available data for both compounds to aid researchers in making informed decisions for their experimental designs.
Comparative Data of ETB Receptor Antagonists
The following tables summarize the reported binding affinities (Ki) and functional antagonist potencies (pA2) for this compound and BQ-788. It is crucial to note that a direct, head-to-head comparative study from a single independent laboratory is not available. The data presented is compiled from various sources.
Table 1: Comparison of Binding Affinity (Ki) for ETB Receptors
| Compound | Reported Ki (nM) for ETB Receptor | Reported Ki (µM) for ETA Receptor | Species/Cell Line | Citation |
| This compound | 6-11 | 0.4-0.7 | Rat, Guinea Pig, Pig, Human Membranes | [1] |
| BQ-788 | 1.2 | 1.3 | Human Girardi Heart Cells / SK-N-MC Cells | [2] |
Table 2: Comparison of Functional Antagonist Potency (pA2)
| Compound | Reported pA2 Value | Preparation | Agonist | Citation |
| This compound | Not Independently Verified | --- | --- | --- |
| BQ-788 | 8.4 | Isolated Rabbit Pulmonary Artery | BQ-3020 (ETB agonist) | [2] |
The Retraction of Key this compound Findings
Experimental Protocols
To facilitate independent verification and comparison of ETB receptor antagonists, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for ETB Receptor Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound, BQ-788) for the ETB receptor.
Materials:
-
Cell membranes prepared from cells expressing the ETB receptor (e.g., human Girardi heart cells).
-
Radioligand: [125I]-ET-1 (a radioactive form of endothelin-1).
-
Test compounds (unlabeled antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of [125I]-ET-1 with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay using Schild Analysis (pA2)
This protocol determines the potency of a competitive antagonist in a functional tissue-based assay.
Objective: To determine the pA2 value of a competitive antagonist (e.g., BQ-788) at the ETB receptor.
Materials:
-
Isolated tissue preparation containing functional ETB receptors (e.g., isolated rabbit pulmonary artery).
-
An ETB receptor agonist (e.g., BQ-3020 or sarafotoxin S6c).
-
The test antagonist.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer to measure tissue contraction or relaxation.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for the ETB agonist alone.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined equilibration period.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor and the inhibitory action of an antagonist.
Caption: Experimental workflow for a radioligand binding assay to determine antagonist affinity.
Caption: Logical workflow for performing a Schild analysis to determine the pA2 value of a competitive antagonist.
References
Assessing the Translational Relevance of IRL-1038 in Neuroinflammation: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of neuroinflammatory and neurological disorders, understanding the therapeutic potential of novel compounds is paramount. This guide provides a comparative analysis of IRL-1038, a selective endothelin-B (ETB) receptor antagonist, with other endothelin receptor antagonists, bosentan and ambrisentan, in the context of traumatic brain injury (TBI), a condition characterized by a significant neuroinflammatory component.
While preclinical data on IRL-1038 in neuroinflammatory models remains limited, this comparison leverages a key study in a mouse model of TBI to objectively assess the potential roles of different endothelin receptor blockade strategies. This guide presents a detailed examination of the experimental methodologies, quantitative data from preclinical studies, and the underlying signaling pathways to aid in the evaluation of IRL-1038's translational relevance.
Mechanism of Action: The Endothelin System in Neuroinflammation
The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a crucial role in regulating vascular tone and has been implicated in the pathophysiology of various neurological diseases.[1][2] In the context of brain injury, the release of ET-1 can lead to vasoconstriction, inflammation, and breakdown of the blood-brain barrier (BBB), exacerbating secondary injury.[3][4]
IRL-1038 is a selective antagonist of the ETB receptor.[5] In contrast, bosentan is a dual antagonist of both ETA and ETB receptors, while ambrisentan is a selective ETA receptor antagonist. The differential effects of these antagonists on the endothelin system form the basis for this comparative analysis.
Preclinical Data: A Head-to-Head Comparison in a Traumatic Brain Injury Model
A pivotal preclinical study investigated the effects of bosentan and ambrisentan in a fluid percussion injury (FPI) mouse model of TBI, providing valuable insights into the roles of ETA and ETB receptor blockade in mitigating key pathological features of brain injury. While direct preclinical data for IRL-1038 in a similar TBI model is not yet available, the findings from this study on selective versus dual endothelin receptor antagonism offer a framework for assessing its potential.
Quantitative Data Summary
| Compound | Receptor Selectivity | Animal Model | Key Outcomes Investigated | Efficacy Findings |
| Bosentan | ETA/ETB Antagonist | Mouse (Fluid Percussion Injury) | Blood-Brain Barrier (BBB) Disruption, Cerebral Edema | Significantly reduced both BBB disruption and cerebral edema. |
| Ambrisentan | ETA Antagonist | Mouse (Fluid Percussion Injury) | Blood-Brain Barrier (BBB) Disruption, Cerebral Edema | Showed a lesser effect on BBB disruption and cerebral edema compared to bosentan. |
| IRL-1038 | ETB Antagonist | - | - | Data from a comparable neuroinflammatory or TBI model is not currently available. However, some studies suggest that ETB receptor blockade might exacerbate ischemic brain damage, indicating a potentially complex role for this receptor in brain injury. |
Experimental Protocols
The primary experimental model cited in this comparison is the Fluid Percussion Injury (FPI) model in mice , a well-established and clinically relevant model of TBI.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex. A Luer-Lock needle hub is fixed to the skull.
-
Injury Induction: The animal is connected to the FPI device. A pendulum strikes a piston, delivering a fluid pulse to the dura, causing a controlled cortical impact.
-
Drug Administration: Bosentan and ambrisentan were administered intravenously at specific time points post-injury.
-
Outcome Measures:
-
Blood-Brain Barrier (BBB) Permeability: Assessed by measuring the extravasation of Evans blue dye into the brain parenchyma.
-
Cerebral Edema: Quantified by measuring the brain water content using the wet/dry weight method.
-
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the endothelin signaling pathway, the experimental workflow of the TBI study, and the comparative logic of the analysis.
Caption: Endothelin-1 signaling in vascular and neuroinflammatory pathways.
Caption: Experimental workflow for the preclinical TBI study.
Caption: Logical relationship for comparing endothelin receptor antagonists.
Conclusion and Future Directions
The available preclinical evidence in a TBI model suggests that dual ETA/ETB receptor antagonism with bosentan is more effective in reducing BBB disruption and cerebral edema than selective ETA receptor blockade with ambrisentan. This finding highlights the complex role of the ETB receptor in the pathophysiology of brain injury.
While direct experimental data for the selective ETB antagonist IRL-1038 in this context is lacking, the superior efficacy of the dual antagonist suggests that complete blockade of both receptors may be more beneficial than targeting either receptor alone in the acute phase of TBI. However, it is crucial to note that some research indicates a potentially detrimental effect of ETB receptor blockade in ischemic brain injury, suggesting that the role of the ETB receptor may be context-dependent.
To definitively assess the translational relevance of IRL-1038, further preclinical studies are imperative. Specifically, research should focus on:
-
Evaluating the efficacy of IRL-1038 in clinically relevant models of neuroinflammation and TBI.
-
Directly comparing the neuroprotective effects of IRL-1038 with dual ETA/ETB antagonists like bosentan.
-
Investigating the dose-response relationship and therapeutic window for IRL-1038 in these models.
Such studies will be critical in determining the potential of selective ETB receptor antagonism as a therapeutic strategy for neuroinflammatory and neurological disorders.
References
- 1. Oral administration of a dual ETA/ETB receptor antagonist promotes neuroprotection in a rodent model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of endothelin receptor antagonists in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endothelin receptor antagonists alleviate blood-brain barrier disruption and cerebral edema in a mouse model of traumatic brain injury: A comparison between bosentan and ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for IRL-1038: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the research-grade peptide IRL-1038 is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of IRL-1038, an ETB (endothelin B) receptor antagonist (CAS 144602-02-8).
While a Safety Data Sheet (SDS) for IRL-1038 from at least one supplier classifies it as not a hazardous substance or mixture, it is best practice in a laboratory setting to handle all research chemicals with a degree of caution.[1] The toxicological properties of many research compounds are not fully characterized, and therefore, they should be treated as potentially hazardous materials.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat. All handling of IRL-1038, particularly in its lyophilized (powdered) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For research purposes, understanding the chemical properties of IRL-1038 is crucial for its proper handling and storage, which in turn impacts disposal decisions.
| Property | Value | Source |
| Chemical Name | IRL-1038 | GlpBio |
| CAS Number | 144602-02-8 | GlpBio |
| Molecular Formula | C68H92N14O15S2 | GlpBio |
| Molecular Weight | 1410.68 | GlpBio |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio |
Experimental Protocols for Disposal
The following protocols provide a detailed methodology for the proper disposal of IRL-1038 in various forms.
Disposal of Unused Lyophilized IRL-1038
-
Segregation: Do not dispose of solid IRL-1038 in the regular trash. It should be segregated as chemical waste.
-
Packaging: Place the vial containing the unused lyophilized peptide into a clearly labeled, leak-proof container designated for solid chemical waste.[1] High-density polyethylene (HDPE) containers are generally suitable.[1] The container must be kept closed except when adding waste.[1]
-
Labeling: Label the waste container clearly as "Solid Chemical Waste" and list the contents, including "IRL-1038".
-
Storage: Store the waste container in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Disposal of IRL-1038 Solutions
-
Segregation: Do not pour IRL-1038 solutions down the drain. These should be collected as liquid chemical waste.
-
Packaging: Collect all aqueous and solvent-based solutions containing IRL-1038 in a dedicated, clearly labeled, leak-proof container for liquid chemical waste.
-
Labeling: Label the container as "Liquid Chemical Waste" and specify the contents, including "IRL-1038" and the solvent used (e.g., water, DMSO, acetonitrile).
-
Storage: Store the liquid waste container in a secondary containment tray in a designated, secure area. Ensure that incompatible waste types are stored separately.
-
Collection: Once the container is approximately 90% full, arrange for collection by your institution's hazardous waste disposal service.
Disposal of Contaminated Labware and Empty Vials
-
Solid Waste: Items such as pipette tips, tubes, gloves, and absorbent paper contaminated with IRL-1038 should be collected in the designated solid chemical waste container.
-
Sharps: Needles or other sharps contaminated with IRL-1038 must be placed immediately into a puncture-resistant sharps container. Do not recap, bend, or break needles.
-
Empty Vials:
-
To be considered "RCRA Empty," a container must have no remaining liquid or solid residue that can be practicably removed.
-
It is good practice to rinse the empty IRL-1038 vial three times with a suitable solvent (e.g., 70% ethanol or the solvent used for reconstitution).
-
The rinsate (the liquid from rinsing) should be collected and disposed of as liquid chemical waste.
-
After triple-rinsing, the defaced (label removed or blacked out) empty vial can typically be disposed of in the regular laboratory glass waste or trash, in accordance with your institution's policies.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of IRL-1038 waste.
Caption: Workflow for the proper disposal of IRL-1038 waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of IRL-1038, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your local regulations.
References
Essential Safety and Logistical Information for Handling IRL 1038
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of IRL 1038, a potent and selective endothelin B (ETB) receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound, a peptide with CAS number 144602-02-8, is intended for laboratory research use only and has not been fully validated for medical applications. While not classified as a hazardous substance, standard laboratory precautions should be observed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
Engineering Controls:
Work with this compound, particularly in its powdered form, should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to minimize the risk of inhalation.
General Hygiene Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
First Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. |
Operational Plans: Storage and Handling
Proper storage and handling are critical for maintaining the stability and integrity of this compound.
Storage Conditions:
Lyophilized this compound should be stored desiccated at -20°C or below. Reconstituted peptide solutions should be stored at 2-8°C for short-term use and frozen for long-term storage. To prevent degradation, avoid repeated freeze-thaw cycles by aliquoting the solution after reconstitution.
Reconstitution:
For reconstitution, use sterile bacteriostatic water. Gently swirl the vial to dissolve the peptide; do not shake vigorously.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 1410.66 g/mol |
| CAS Number | 144602-02-8 |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile. |
| Storage Temperature | -20°C or below (lyophilized) |
Experimental Protocol: In Vitro Vascular Reactivity Assay
This protocol outlines a general procedure for assessing the effect of this compound on vascular reactivity in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Norepinephrine (NE)
-
Endothelin-1 (ET-1)
-
This compound
-
Standard laboratory glassware and equipment
Methodology:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Viability Check: Contract the arterial rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Pre-constriction: Induce a submaximal contraction with norepinephrine (NE).
-
ET-1-induced Relaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of Endothelin-1 (ET-1) to elicit endothelium-dependent relaxation.
-
This compound Incubation: In a separate set of experiments, after the NE-induced contraction, incubate the arterial rings with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Assessment of Antagonism: Following incubation with this compound, repeat the cumulative addition of ET-1 to determine the antagonistic effect of this compound on ETB receptor-mediated relaxation.
-
Data Analysis: Record the changes in tension and express the relaxation responses as a percentage of the pre-contraction induced by NE.
Caption: Experimental workflow for an in vitro vascular reactivity assay with this compound.
Endothelin B Receptor Signaling Pathway
This compound acts as an antagonist at the endothelin B (ETB) receptor. The following diagram illustrates a simplified signaling pathway associated with ETB receptor activation.
Caption: Simplified Endothelin B (ETB) receptor signaling pathway and the antagonistic action of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound should be treated as chemical waste.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused peptide, contaminated gloves, pipette tips, and other consumables, in a dedicated, clearly labeled, and leak-proof container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
Containerization: Use appropriate, chemically resistant containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
